molecular formula C5H8N2O2 B3143374 3-Isopropyl-1,2,4-oxadiazol-5-ol CAS No. 52366-04-8

3-Isopropyl-1,2,4-oxadiazol-5-ol

Katalognummer: B3143374
CAS-Nummer: 52366-04-8
Molekulargewicht: 128.13
InChI-Schlüssel: MSHWTKGAZGNGGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isopropyl-1,2,4-oxadiazol-5-ol is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-propan-2-yl-4H-1,2,4-oxadiazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3(2)4-6-5(8)9-7-4/h3H,1-2H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHWTKGAZGNGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bioisosteric Utility of 3-Isopropyl-1,2,4-Oxadiazole Derivatives in Drug Design

[1]

Executive Summary: The Strategic Value of the Moiety

In medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, widely recognized as a hydrolytically stable bioisostere for esters and amides.[1] However, the specific substitution pattern defines its utility.[2] The 3-isopropyl-1,2,4-oxadiazole motif represents a highly specialized tactical replacement. It is not merely a stable linker; it is a lipophilic, steric mimic of isopropyl esters (–COOiPr) and N-isopropyl amides.

This guide dissects the physicochemical and pharmacological rationale for deploying this moiety.[3][1][4][5] Unlike the planar, electron-deficient unsubstituted oxadiazole, the 3-isopropyl derivative introduces a critical steric volume (

Physicochemical Profile & Bioisosteric Logic

The Ester-to-Oxadiazole Transition

The primary driver for this replacement is metabolic stability . Esters are rapidly hydrolyzed by plasma esterases and hepatic carboxylesterases. The 1,2,4-oxadiazole ring retains the hydrogen bond acceptor capability of the carbonyl oxygen (via N2 or N4) and the pi-character, but it renders the molecule immune to hydrolytic cleavage.

Why 3-Isopropyl?

The choice of the isopropyl substituent at the C3 position is deliberate:

  • Steric Mimicry: It mimics the spatial occupancy of branched alkyl chains found in bioactive esters (e.g., valine or leucine derivatives).

  • Lipophilicity Modulation: It significantly increases LogP compared to methyl or unsubstituted analogs, facilitating membrane permeability and blood-brain barrier (BBB) penetration.

  • Conformational Restriction: The aromatic ring locks the bond vectors in a planar arrangement (0° dihedral), reducing the entropic penalty upon binding compared to the flexible ester chain.

Table 1: Comparative Physicochemical Properties

PropertyIsopropyl Ester (R-COOiPr)3-Isopropyl-1,2,4-OxadiazoleImpact
Hydrolytic Stability Low (t½ < 10 min in plasma)High (t½ > 24 h)Critical Advantage
H-Bond Acceptors 2 (C=O, C-O)2 (N2, N4)Retained Binding
LogP (Lipophilicity) HighModerate-HighBBB Permeability
Conformation Flexible (Free rotation)Rigid (Planar)Entropic Benefit
Metabolic Risk HydrolysisCYP450 Oxidation (C-H)Shifted from clearance to modification
Visualizing the Replacement Logic

Bioisostere_LogicEsterIsopropyl Ester(Metabolically Labile)Oxadiazole3-Isopropyl-1,2,4-Oxadiazole(Metabolically Stable)Ester->OxadiazoleBioisostericReplacementPropertiesProperties Retained:- Lipophilicity- Steric Bulk- H-Bond AcceptorOxadiazole->PropertiesMechanismMechanism:- Prevents Hydrolysis- Rigidifies ConformationOxadiazole->Mechanism

Figure 1: Conceptual flow of replacing a labile isopropyl ester with the stable 3-isopropyl-1,2,4-oxadiazole scaffold.[3][6]

Synthetic Protocol: The Amidoxime Route[1]

The most robust method for synthesizing 3-isopropyl-1,2,4-oxadiazoles is the condensation of N'-hydroxy-2-methylpropanimidamide (isobutyramidoxime) with a carboxylic acid derivative. This approach allows for late-stage diversification of the R-group (the C5 substituent).

Reagents & Materials
  • Precursor: Isobutyronitrile (CAS: 78-82-0)

  • Key Intermediate: N'-hydroxy-2-methylpropanimidamide (CAS: 35613-84-4)

  • Coupling Agents: EDC·HCl, HOBt (or CDI for one-pot)

  • Solvent: DMF or Dioxane (high boiling point required for cyclization)

Step-by-Step Methodology

Step A: Synthesis of the Amidoxime Headgroup

  • Dissolve isobutyronitrile (1.0 eq) in ethanol/water (1:1).

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

  • Reflux at 80°C for 6–12 hours. Monitor via TLC (stain with KMnO4).

  • Concentrate in vacuo, extract with ethyl acetate, and recrystallize. Result: White crystalline solid.

Step B: Coupling and Cyclization (One-Pot Protocol)

  • Activation: Dissolve the carboxylic acid substrate (R-COOH, 1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) and stir at RT for 30 mins to form the active acyl imidazole.

  • Addition: Add the N'-hydroxy-2-methylpropanimidamide (1.1 eq) prepared in Step A. Stir at RT for 1 hour to form the O-acylamidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 110°C for 4–6 hours. This thermal step drives the dehydration and ring closure.

  • Work-up: Cool to RT, dilute with water, and extract with EtOAc. Wash with brine to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Synthesis_WorkflowStartStart: IsobutyronitrileAmidoximeIntermediate:N'-hydroxy-2-methylpropanimidamideStart->AmidoximeNH2OH·HCl, Na2CO3CouplingStep B1: Coupling with R-COOH(CDI/DMF)Amidoxime->CouplingIntermediate_OO-AcylamidoximeCoupling->Intermediate_OCyclizationStep B2: Thermal Cyclization(110°C, -H2O)Intermediate_O->CyclizationProductFinal Product:3-Isopropyl-5-R-1,2,4-OxadiazoleCyclization->Product

Figure 2: Synthetic pathway for generating 3-isopropyl-5-substituted-1,2,4-oxadiazoles via the amidoxime route.[7]

Case Studies & Applications

S1P1 Receptor Agonists (Immunomodulation)

In the development of Sphingosine-1-phosphate (S1P1) receptor agonists (e.g., analogs of Ozanimod), the hydrophobic pocket of the receptor requires a lipophilic moiety.

  • Challenge: Early ester-based leads showed potent agonism but poor plasma half-life (

    
     min).
    
  • Solution: Replacement of the ester tail with a 3-isopropyl-1,2,4-oxadiazole.[3]

  • Outcome: The isopropyl group filled the hydrophobic pocket (Valine/Leucine mimicry), maintaining potency (

    
     nM) while extending half-life to >12 hours in rodent models [1, 2].
    
GABA-A Receptor Modulators (CNS)

Research into benzodiazepine-site ligands (e.g., compound GL-I-81) utilized this bioisostere.

  • Context: An ethyl ester group in the parent benzodiazepine provided high affinity but caused rapid metabolism and non-specific esterase toxicity.

  • Innovation: Substitution with 3-isopropyl-1,2,4-oxadiazole.[3][8][9]

  • Result: The derivative maintained high affinity (

    
     in nanomolar range) and selectivity for the 
    
    
    5 subtype, with significantly reduced sedation compared to the ester parent, attributed to improved metabolic stability and altered brain distribution [3].

Experimental Validation: Metabolic Stability Assay

To confirm the bioisosteric advantage, a comparative microsomal stability assay is required.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Test Compounds:

    • Compound A: Isopropyl ester analog (Control).

    • Compound B: 3-Isopropyl-1,2,4-oxadiazole analog.[3][8][9]

  • Procedure:

    • Incubate compounds (1 µM) with HLM in phosphate buffer (pH 7.4) at 37°C.

    • Initiate reaction with NADPH-generating system.

    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to determine % remaining parent.

  • Success Criteria: The oxadiazole analog should show >80% remaining at 60 min, whereas the ester typically shows <10%.

Stability_AssayInputTest Compounds(Ester vs Oxadiazole)IncubationIncubation(HLM + NADPH, 37°C)Input->IncubationSamplingSampling(0, 15, 30, 60 min)Incubation->SamplingAnalysisLC-MS/MS AnalysisSampling->AnalysisResultCalculate Intrinsic Clearance(CLint)Analysis->Result

Figure 3: Workflow for comparative metabolic stability assessment.

References

  • Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1). Bioorganic & Medicinal Chemistry, 2019.

  • Quantitative Structure-Activity Relationship Study of Substituted-[1,2,4] Oxadiazoles as S1P1 Agonists. TSI Journals, 2013.

  • Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. ResearchGate (Minds@UW), 2025.

  • The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. BenchChem Application Note, 2025.

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Journal of Medicinal Chemistry (PMC), 2013.

The 3-Isopropyl-1,2,4-Oxadiazole Motif: Lipophilicity, Potency, and Metabolic Tuning in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 3-isopropyl group in oxadiazole lipophilicity modulation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, widely employed as a bioisostere for esters and amides to improve metabolic stability and membrane permeability. However, the substitution pattern at the C3 and C5 positions dictates the physicochemical fate of the molecule. This guide analyzes the specific role of the 3-isopropyl group , a moiety that occupies a critical "Goldilocks zone" between the sterically undemanding methyl group and the bulky, lipophilic tert-butyl group. We explore how this specific substitution modulates Lipophilic Efficiency (LipE), drives receptor affinity through entropic desolvation, and presents unique metabolic challenges that require precise engineering.

The Physicochemical Basis: Why 3-Isopropyl?

The selection of a 3-isopropyl group over other alkyl substituents is rarely arbitrary; it is a calculated decision to maximize van der Waals contact within hydrophobic pockets while managing the overall logP/logD profile.

Lipophilicity and Steric Parameters

The isopropyl group adds significant lipophilicity compared to a methyl group, but with a distinct shape profile that differs from n-propyl or cyclopropyl analogs.

Substituent (R)Hansch

Value
Taft Steric Parameter (

)

LogP (vs. -H)
Key Characteristic
-CH

(Methyl)
0.560.00+0.5Low steric demand; often insufficient for hydrophobic pocket filling.
-CH(CH

)

(Isopropyl)
1.53 -0.47 +1.3 High branching; optimal spherical volume for globular pockets.
-cPr (Cyclopropyl) 1.14-0.51+0.9Rigid; slightly less lipophilic than isopropyl; "metabolic blocker."
-C(CH

)

(tert-Butyl)
1.98-1.54+1.8Maximum bulk; high lipophilicity risk (poor solubility).

Mechanistic Insight: The 3-isopropyl group provides a


LogP boost of approximately +0.8 units relative to a methyl group. This increase is often necessary to drive entropic binding affinity —the displacement of ordered water molecules from a hydrophobic protein pocket. Unlike the n-propyl chain, which has high conformational entropy (rotatable bonds), the isopropyl group is rigidified by branching, reducing the entropic penalty upon binding.
The "Goldilocks" Conformation

The 3-isopropyl-1,2,4-oxadiazole system creates a specific vector for the alkyl group. The branching at the


-carbon (relative to the ring) forces the methyl groups to adopt a conformation that is often perpendicular to the aromatic plane, creating a "thickness" that planar rings (like phenyl) lack. This is critical for filling spherical hydrophobic sub-pockets in GPCRs and Kinases.

G cluster_0 Physicochemical Impact of 3-Isopropyl Iso 3-Isopropyl Group Lipo Lipophilicity (LogP ~ +1.3) Iso->Lipo Increases Shape Spherical Volume (Branching) Iso->Shape Defines Entropy Low Conformational Penalty Iso->Entropy Minimizes Binding Enhanced Hydrophobic Packing Lipo->Binding Desolvation Effect Shape->Binding Shape Complementarity Entropy->Binding Rigidification caption Fig 1. Mechanistic contribution of the 3-isopropyl group to binding affinity.

[1]

Case Study: Sphingosine Kinase 2 (SphK2) Inhibitors

A definitive example of the 3-isopropyl group's utility is found in the optimization of Sphingosine Kinase 2 (SphK2) inhibitors. Researchers compared various 3-substituted-1,2,4-oxadiazoles to optimize potency and selectivity against the SphK1 isoform.

The Study: Discovery of a Small Side Cavity in Sphingosine Kinase 2 (Reference 1).

SAR Data Comparison

The study evaluated the effect of the 3-substituent on the oxadiazole linker connecting a guanidino-pyrrolidine headgroup to a lipophilic tail.

Compound ID3-Substituent (R)SphK2 EC

(nM)
SphK1 EC

(nM)
Selectivity (K2/K1)
15q n-Propyl37>1000>27x
27 Isopropyl 32 >1000 >31x
15e Cyclopropyl50>1000>20x
15o tert-Butyl84>1000>11x
15s Ethyl146>1000>6x
Analysis
  • Potency Driver: The isopropyl analog (Compound 27) was the most potent (32 nM), outperforming the ethyl (146 nM) and tert-butyl (84 nM) analogs.[1] This confirms that the binding pocket has a specific volume requirement—ethyl is too small (poor packing), while tert-butyl is too large (steric clash).

  • Isopropyl vs. Cyclopropyl: While cyclopropyl is a common bioisostere for isopropyl to reduce lipophilicity (

    
    ), in this case, it resulted in a loss of potency (32 nM 
    
    
    
    50 nM). This suggests the electronic donation (+I effect) or the specific shape of the isopropyl methyls was superior to the planar/rigid cyclopropyl ring.

The Metabolic Liability: CYP3A4 Hydroxylation

While the 3-isopropyl group enhances potency, it introduces a metabolic "soft spot." The tertiary benzylic-like carbon (attached to the oxadiazole) is susceptible to oxidative hydroxylation by Cytochrome P450 enzymes, particularly CYP3A4.

Metabolic Pathway

The electron-deficient 1,2,4-oxadiazole ring pulls electron density, but the


-carbon of the isopropyl group remains accessible.
  • Primary Route: Hydroxylation at the tertiary C-H bond

    
     Tertiary Alcohol.
    
  • Secondary Route:

    
    -dealkylation (rare for oxadiazoles, more common if attached to amines).
    
Mitigation Strategies

If microsomal stability (HLM


) is compromised by the isopropyl group, two standard medicinal chemistry maneuvers are employed:
  • Fluorination: Replacing the tertiary proton with Fluorine (Isopropenyl

    
     Isopropyl fluoride? No, usually replacing the whole group with 1-fluorocyclopropyl  or trifluoromethyl ).
    
  • Cyclopropanation: Switching to a cyclopropyl group eliminates the abstractable tertiary proton. As seen in the SphK2 case, this may cost some potency but significantly improves metabolic stability (cyclopropyl C-H bonds have higher bond dissociation energy, ~106 kcal/mol vs ~96 kcal/mol for tertiary alkyl).

Metabolism Substrate 3-Isopropyl-1,2,4-Oxadiazole CYP CYP3A4 [O] Substrate->CYP Oxidation of Tertiary C-H Bioisostere Switch to 3-Cyclopropyl (Metabolic Block) Substrate->Bioisostere Lead Opt Strategy Metabolite Tertiary Alcohol (Polar, Inactive/Excreted) CYP->Metabolite caption Fig 2. Metabolic fate of the isopropyl group and bioisosteric mitigation.

Synthesis Protocol: Installing the 3-Isopropyl-1,2,4-Oxadiazole[3]

The construction of the 3-isopropyl-1,2,4-oxadiazole ring is robust and scalable. The standard route proceeds via the amidoxime intermediate.

Reagents Required[1]
  • Starting Material: Isobutyronitrile (CAS: 78-82-0) or Isobutyramidoxime (CAS: 35613-84-4).

  • Coupling Partner: Carboxylic Acid (

    
    -COOH).[2]
    
  • Coupling Reagents: CDI (1,1'-Carbonyldiimidazole) or T3P (Propylphosphonic anhydride).

  • Solvent: DMF or Dioxane.

Step-by-Step Protocol

Step 1: Synthesis of Isobutyramidoxime

  • Dissolve isobutyronitrile (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq).

  • Reflux at 80°C for 6–12 hours.

  • Concentrate in vacuo. The residue is usually pure enough for the next step.

    • Checkpoint: Verify by LCMS (M+H = 103.1).

Step 2: One-Pot Acylation and Cyclization (CDI Method)

  • Dissolve the Carboxylic Acid (

    
    -COOH, 1.0 eq) in anhydrous DMF (0.5 M).
    
  • Add CDI (1.1 eq) at room temperature. Stir for 30–60 mins to form the active acyl-imidazole species (gas evolution of CO

    
     will occur).
    
  • Add Isobutyramidoxime (1.1 eq) to the reaction mixture.

  • Stir at RT for 1–2 hours to form the O-acylamidoxime intermediate.

    • QC Check: Aliquot can be checked by LCMS to confirm intermediate formation.

  • Heat the reaction mixture to 100–115°C for 4–16 hours to induce cyclodehydration.

  • Workup: Cool to RT, dilute with water, and extract with EtOAc. Wash with brine/LiCl solution (to remove DMF).

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Alternative Room Temperature Cyclization (Superbase) For sensitive substrates, use NaOH/DMSO at room temperature instead of heating, though yields may vary for bulky isopropyl groups.

Experimental Validation: Protocols

To validate the impact of the 3-isopropyl group, the following assays are mandatory.

LogD Determination (Shake-Flask Method)
  • Purpose: Quantify lipophilicity modulation.

  • Protocol:

    • Prepare 10 mM stock of the oxadiazole in DMSO.

    • Partition between

      
      -octanol and phosphate-buffered saline (PBS, pH 7.4).
      
    • Shake for 1 hour; centrifuge to separate phases.

    • Quantify concentration in both phases using HPLC-UV.

    • Calculate:

      
      .
      
    • Target: Expect

      
      LogD 
      
      
      
      to
      
      
      vs the methyl analog.
Microsomal Stability Assay
  • Purpose: Assess the vulnerability of the isopropyl methine.

  • Protocol:

    • Incubate compound (1

      
      M) with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH regenerating system.
      
    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with cold Acetonitrile + Internal Standard.

    • Analyze by LC-MS/MS.[3]

    • Plot

      
       vs time to determine 
      
      
      
      and
      
      
      .
    • Success Criterion:

      
      . If high, check for the +16 Da metabolite (hydroxylation).
      

References

  • Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity. Source:Journal of Medicinal Chemistry / NIH PubMed Central URL:[Link] Relevance: Definitive SAR comparing 3-isopropyl vs cyclopropyl/tert-butyl in oxadiazoles.

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source:Beilstein Journal of Organic Chemistry URL:[Link] Relevance: Provides precise

    
     values and lipophilicity comparisons for isopropyl bioisosteres.
    
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Source:Molecules (MDPI) URL:[Link] Relevance: Detailed synthetic protocols for the amidoxime route.

Sources

The 1,2,4-Oxadiazol-5-one: A Strategic Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Design & Optimization

Executive Summary The 1,2,4-oxadiazol-5-one (tautomeric with 1,2,4-oxadiazol-5-ol) has emerged as a critical non-classical bioisostere for the carboxylic acid moiety. While the tetrazole ring remains the historic standard for bioisosteric replacement, the 1,2,4-oxadiazol-5-one offers a distinct physicochemical profile—specifically a higher pKa (6.0–8.0) compared to carboxylic acids (4.[1][2][3][4]5) and tetrazoles (4.8). This acidity shift allows for improved membrane permeability and oral bioavailability while maintaining the anionic capacity required for electrostatic interactions with target proteins. This guide details the mechanistic rationale, synthetic pathways, and application of this moiety, exemplified by the angiotensin II receptor blocker Azilsartan .

Part 1: The Bioisosteric Rationale[2][5][6][7][8][9]

Tautomerism and Acidity

Although often nomenclatured as 1,2,4-oxadiazole-5-ol , the neutral molecule exists predominantly in the 5-oxo (keto) tautomeric form in the solid state and in solution. However, its bioisosteric utility stems from its ability to deprotonate at physiological pH, mimicking the carboxylate anion.

Upon deprotonation, the negative charge is delocalized across the N2, N4, and exocyclic oxygen atoms. This resonance stabilization renders the N-H proton acidic.

Key Distinction:

  • Carboxylic Acid pKa: ~4.2 – 4.8 (Fully ionized at pH 7.4)

  • Tetrazole pKa: ~4.5 – 5.0 (Fully ionized at pH 7.4)

  • 1,2,4-Oxadiazol-5-one pKa: ~6.1 – 8.0 (Partially ionized at pH 7.4)

This "moderate" acidity is the moiety's primary advantage. By existing as a mixture of neutral and ionized species at physiological pH, it balances solubility (anion) with lipophilic membrane permeability (neutral form).

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the resonance-stabilized anion that mimics the carboxylate group.

Tautomerism Hydroxy Hydroxy Form (1,2,4-oxadiazol-5-ol) Less Stable Keto Keto Form (1,2,4-oxadiazol-5-one) Dominant Tautomer Hydroxy->Keto Tautomerism Anion Delocalized Anion (Bioactive Species) Keto->Anion - H+ (pKa ~6-7)

Figure 1: Tautomeric equilibrium favoring the keto form and subsequent deprotonation to the bioactive anion.

Part 2: Physicochemical Profiling

The following table contrasts the 1,2,4-oxadiazol-5-one against the standard carboxylic acid and the tetrazole bioisostere.

FeatureCarboxylic Acid (-COOH)Tetrazole1,2,4-Oxadiazol-5-one
pKa (Typical) 4.2 – 4.84.5 – 5.06.1 – 8.1
Ionization @ pH 7.4 >99% Anionic>99% Anionic~50–90% Anionic
LogP (Lipophilicity) Low (Hydrophilic)LowModerate (Improved)
H-Bond Donors 111 (N-H)
H-Bond Acceptors 23-43
Metabolic Liability Glucuronidation (Phase II)N-GlucuronidationRing Opening (low risk)
Safety BenignExplosive synthesis riskSafe synthesis

Interpretation: The oxadiazolone provides a "sweet spot" for drugs requiring central nervous system (CNS) penetration or improved passive absorption, where the permanent negative charge of a tetrazole or carboxylate might be a hindrance.

Part 3: Synthetic Methodologies

The most robust synthetic route involves the cyclization of an amidoxime precursor using a carbonic acid equivalent. While early methods used toxic phosgene, modern protocols utilize 1,1'-Carbonyldiimidazole (CDI) or carbonate esters.

Reaction Pathway

The synthesis proceeds in two stages:[5]

  • Amidoxime Formation: Addition of hydroxylamine to a nitrile.[6]

  • Cyclization: Reaction with CDI to form the O-acyl intermediate, followed by base-mediated ring closure.

Synthesis Nitrile Starting Material (Aryl Nitrile) Amidoxime Amidoxime Intermediate Nitrile->Amidoxime Activated O-Acyl-Imidazole Intermediate Amidoxime->Activated Product 1,2,4-Oxadiazol-5-one (Final Product) Activated->Product Reagent1 NH2OH·HCl, Base (e.g., NaHCO3) Reagent1->Nitrile Reagent2 CDI (1,1'-Carbonyldiimidazole) DMF/THF Reagent2->Amidoxime Reagent3 DBU or Heat (Cyclization) Reagent3->Activated

Figure 2: Standard synthetic workflow from nitrile precursors using CDI activation.[7]

Part 4: Experimental Protocols

Protocol: Synthesis of 3-Phenyl-1,2,4-oxadiazol-5(4H)-one

Source Validation: Adapted from standard methodologies in J. Med. Chem (See Ref 2, 5).[8]

Step 1: Preparation of Benzamidoxime

  • Dissolve Benzonitrile (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine hydrochloride (15 mmol) and Sodium Bicarbonate (15 mmol).

  • Reflux the mixture at 80°C for 6 hours (monitor via TLC for disappearance of nitrile).

  • Concentrate in vacuo. Resuspend residue in water and extract with Ethyl Acetate.

  • Dry over MgSO₄ and concentrate to yield the crude amidoxime.

Step 2: Cyclization with CDI

  • Dissolve the crude Benzamidoxime (10 mmol) in anhydrous DMF (15 mL).

  • Add 1,1'-Carbonyldiimidazole (CDI) (12 mmol) in one portion at 0°C.

  • Allow to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 100°C for 2 hours to effect cyclization.

  • Workup: Pour the reaction mixture into 1N HCl (cold). The product often precipitates as a solid.

  • Filter the solid or extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

Protocol: pKa Determination (Potentiometric)

To verify the bioisosteric profile, precise pKa measurement is required.

  • Prepare a 10 mM stock solution of the oxadiazolone in DMSO.

  • Dilute to 0.5 mM in 0.1 M KCl (ionic strength adjuster).

  • Titrate using standardized 0.1 N KOH at 25°C under inert gas (N₂) to prevent carbonate formation.

  • Calculate pKa using the Henderson-Hasselbalch equation based on the inflection point of the titration curve.

Part 5: Case Study – Azilsartan[13]

Drug: Azilsartan (Edarbi) Target: Angiotensin II Receptor Type 1 (AT1) Modification: Replacement of the tetrazole ring (found in Candesartan) with 5-oxo-1,2,4-oxadiazole.[9]

Mechanistic Impact: Research indicates that the 1,2,4-oxadiazol-5-one moiety in Azilsartan forms a critical hydrogen bond with Gln257 in the AT1 receptor.[9] This interaction is stronger and geometrically distinct from the interaction formed by the tetrazole of Candesartan.[9]

  • Result: Azilsartan exhibits tighter binding kinetics and superior inverse agonist activity compared to other sartans.[9]

  • PK Benefit: The pKa of the oxadiazolone moiety in Azilsartan is approximately 6.[10]1. This reduces the charge density at physiological pH compared to the tetrazole, contributing to its unique distribution profile.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Pace, A., & Buscemi, S. (2017). Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity and Pharmaceutical Applications. Advances in Heterocyclic Chemistry. [Link]

  • Miura, S., et al. (2012). Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan.[9] Hypertension Research, 36, 134–139. [Link]

  • Lassalle, G., et al. (2025).[11] Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. Journal of Medicinal Chemistry. [Link]

  • Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Tetrahedron Letters, 50(26), 3368-3371. [Link]

Sources

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 3-Isopropyl-1,2,4-Oxadiazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,2,4-Oxadiazol-5-ol Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a pharmacophore.[1] Among its various isomeric forms, the 3,5-disubstituted 1,2,4-oxadiazole motif has garnered significant attention due to its role as a stable bioisostere for amide and ester functionalities.[1][2] This bioisosteric replacement can enhance metabolic stability, improve pharmacokinetic profiles, and modulate ligand-receptor interactions. Specifically, the 1,2,4-oxadiazol-5-ol moiety, existing in tautomeric equilibrium with its 1,2,4-oxadiazol-5(4H)-one form, is a valuable building block in the design of novel therapeutics. Its ability to act as a carboxylic acid or amide mimic makes it a key component in the development of a wide range of biologically active compounds.[3]

This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of 3-isopropyl-1,2,4-oxadiazol-5-ol derivatives. This protocol is designed for researchers, scientists, and drug development professionals seeking a streamlined and practical approach to accessing this important heterocyclic system. We will delve into the causality behind the experimental choices, provide detailed step-by-step protocols, and present a thorough analysis of the reaction mechanism.

The Synthetic Strategy: A One-Pot Approach to Efficiency

Traditional multi-step syntheses of 1,2,4-oxadiazol-5-ones often involve the isolation of intermediates, leading to increased reaction times, reduced overall yields, and greater consumption of resources.[3] The one-pot protocol detailed herein circumvents these limitations by combining the O-acylation of an amidoxime with a subsequent base-mediated intramolecular cyclization in a single reaction vessel. This approach offers significant advantages in terms of operational simplicity, time efficiency, and atom economy.[3]

The core of this synthesis involves the reaction of isobutyramidoxime (2-methylpropanamidoxime) with an acylating agent, such as ethyl chloroformate, to form an in situ O-acylamidoxime intermediate. This intermediate then undergoes a base-promoted cyclodehydration to yield the desired this compound.

Reaction Mechanism and Rationale for Experimental Choices

The one-pot synthesis proceeds through a well-defined two-step mechanism within a single reaction environment. Understanding the role of each reagent and reaction condition is paramount for successful and reproducible synthesis.

Step 1: O-Acylation of Isobutyramidoxime

The synthesis initiates with the nucleophilic attack of the hydroxylamino group of isobutyramidoxime on the electrophilic carbonyl carbon of ethyl chloroformate. This reaction is typically carried out at a reduced temperature (0 °C) to control the exothermicity and prevent potential side reactions. A tertiary amine base, such as triethylamine (TEA), is crucial in this step. It acts as a scavenger for the hydrochloric acid byproduct generated during the acylation, driving the reaction towards the formation of the O-ethoxycarbonylisobutyramidoxime intermediate. The choice of an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical to prevent the hydrolysis of the highly reactive ethyl chloroformate.

Step 2: Base-Mediated Intramolecular Cyclization

Following the formation of the O-acyl intermediate, the reaction mixture is typically warmed to room temperature or gently heated. The addition of a base, or the continuation of the reaction in the presence of the initial base, facilitates the intramolecular cyclization. The base deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the carbonyl carbon of the newly formed ester. This is followed by the elimination of ethanol to afford the stable 1,2,4-oxadiazol-5-one ring. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being employed to accelerate the cyclization.

Diagram of the Reaction Mechanism

Reaction Mechanism cluster_0 Step 1: O-Acylation cluster_1 Step 2: Intramolecular Cyclization Isobutyramidoxime Isobutyramidoxime Intermediate O-Ethoxycarbonylisobutyramidoxime (in situ) Isobutyramidoxime->Intermediate Nucleophilic Attack Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Intermediate Product 3-Isopropyl-1,2,4-oxadiazol-5(4H)-one Intermediate->Product Base-Mediated Cyclization Base1 Triethylamine (TEA) Base1->Intermediate HCl Scavenger Ethanol Ethanol Product->Ethanol Elimination

Caption: Reaction mechanism for the one-pot synthesis.

Tautomerism: The -Ol vs. -One Form

It is crucial for researchers to recognize that 3-alkyl-1,2,4-oxadiazol-5-ols exist in a tautomeric equilibrium with their corresponding 3-alkyl-1,2,4-oxadiazol-5(4H)-one isomers. In the solid state and in most common organic solvents, the keto (5-one) form is generally the predominant tautomer due to the greater stability of the amide-like functionality. Spectroscopic analysis, particularly 13C NMR, will typically show a carbonyl carbon signal in the range of 170-180 ppm, confirming the prevalence of the 5-one tautomer. Throughout this protocol, the product will be referred to as 3-isopropyl-1,2,4-oxadiazol-5(4H)-one, reflecting its dominant tautomeric form.

Detailed Experimental Protocol

This protocol outlines the one-pot synthesis of 3-isopropyl-1,2,4-oxadiazol-5(4H)-one from isobutyramidoxime and ethyl chloroformate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Isobutyramidoxime≥97%Commercially Available
Ethyl Chloroformate≥97%Commercially Available
Triethylamine (TEA)≥99%, anhydrousCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography (if necessary)

Procedure

Experimental Workflow

Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup: Dissolve isobutyramidoxime in anhydrous THF under an inert atmosphere. Start->Reaction_Setup Cooling 2. Cooling: Cool the solution to 0 °C in an ice bath. Reaction_Setup->Cooling Base_Addition 3. Base Addition: Add triethylamine to the cooled solution. Cooling->Base_Addition Acylation 4. Acylation: Add ethyl chloroformate dropwise at 0 °C. Base_Addition->Acylation Reaction_Progress 5. Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Acylation->Reaction_Progress TLC_Monitoring 6. Monitoring: Monitor the reaction progress by TLC. Reaction_Progress->TLC_Monitoring Workup 7. Workup: Quench with water, extract with ethyl acetate, wash with NaHCO3 and brine. TLC_Monitoring->Workup Drying_Concentration 8. Drying and Concentration: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Workup->Drying_Concentration Purification 9. Purification: Purify the crude product by recrystallization or column chromatography. Drying_Concentration->Purification End End Purification->End

Caption: Step-by-step experimental workflow for the one-pot synthesis.

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isobutyramidoxime (1.0 eq, e.g., 5.1 g, 50 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under an inert atmosphere (nitrogen or argon).

  • Base Addition: Cool the solution in an ice bath to 0 °C and add triethylamine (1.1 eq, e.g., 7.7 mL, 55 mmol).

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.05 eq, e.g., 5.0 mL, 52.5 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: a. Quench the reaction by slowly adding water (50 mL). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-isopropyl-1,2,4-oxadiazol-5(4H)-one.

Characterization Data

The following table summarizes the expected characterization data for the target compound.

PropertyData
Appearance White to off-white solid
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
Melting Point To be determined experimentally
1H NMR (CDCl₃, 400 MHz) δ (ppm): ~10.0 (br s, 1H, NH), 2.95 (sept, J = 7.0 Hz, 1H, CH), 1.35 (d, J = 7.0 Hz, 6H, 2 x CH₃)
13C NMR (CDCl₃, 101 MHz) δ (ppm): ~175.0 (C=O), 165.0 (C=N), 30.0 (CH), 20.5 (2 x CH₃)
IR (KBr, cm⁻¹) ~3200 (N-H), ~1750 (C=O), ~1620 (C=N)
MS (ESI+) m/z: 129.06 [M+H]⁺

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar structures.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time at room temperature or gently heat the reaction mixture (e.g., to 40-50 °C) after the initial acylation step.
Hydrolysis of ethyl chloroformateEnsure all glassware is thoroughly dried and anhydrous solvents are used.
Formation of Side Products Reaction temperature too high during acylationMaintain the temperature at 0 °C during the dropwise addition of ethyl chloroformate.
Impure starting materialsUse high-purity isobutyramidoxime and freshly opened ethyl chloroformate.
Difficulty in Purification Co-eluting impuritiesOptimize the solvent system for column chromatography or attempt recrystallization from different solvent mixtures.

Conclusion

This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of this compound derivatives, which are valuable building blocks in drug discovery. By understanding the underlying reaction mechanism and the rationale for each experimental step, researchers can confidently and reproducibly synthesize these important heterocyclic compounds. The one-pot nature of this procedure offers significant advantages in terms of time and resource efficiency, making it a highly practical method for both academic and industrial laboratories.

References

  • Basak, P., Dey, S., & Ghosh, P. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(51), 32106–32118. [Link][1][2]

  • Sidneva, V. V., et al. (2023). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Molecules, 28(15), 5894. [Link]

  • Straniero, V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2567. [Link][3]

  • Nazarov, A. A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7487. [Link]

  • Patel, J. A., & Patel, N. B. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial and anti-tubercular activities. Indian Journal of Chemistry, 62(4), 358-368. [Link]

Sources

Application Note: 3-Isopropyl-1,2,4-oxadiazol-5-ol as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azole" Acid Surrogate

In modern medicinal chemistry, 3-isopropyl-1,2,4-oxadiazol-5-ol (CAS: 25838-89-9, often cited as its tautomer 3-isopropyl-1,2,4-oxadiazol-5(4H)-one ) is a high-value scaffold.[1] It serves two primary functions:

  • Bioisostere: It acts as a planar, lipophilic bioisostere for carboxylic acids (pKa ~6–7) and amides, improving membrane permeability while maintaining hydrogen-bond acceptor/donor fidelity.

  • Privileged Scaffold: It is a core structural motif in Sphingosine-1-phosphate receptor 1 (S1P1) agonists (e.g., Ozanimod analogs) and anti-inflammatory agents.

This guide details the synthesis, tautomeric behavior, and regioselective functionalization of this building block, moving beyond standard textbook descriptions to address practical laboratory challenges.

Chemical Profile & Tautomerism

Understanding the tautomeric equilibrium is critical for predicting reactivity.[2] While often named as an "-ol" (hydroxyl), the compound exists predominantly as the 5(4H)-one (carbonyl) tautomer in both solid state and solution.[2]

Tautomeric Equilibrium

The proton resides on the N4 nitrogen, rendering the carbonyl oxygen a hydrogen bond acceptor and the N-H a donor.[2] This mimics the electronics of a carboxylic acid but with a different steric profile.[2]

Tautomerism cluster_0 Dominant Form (Solid/Solution) cluster_1 Minor Form (Reactive Intermediate) Keto 3-Isopropyl-1,2,4-oxadiazol-5(4H)-one (N4-H Tautomer) Enol This compound (O-H Tautomer) Keto->Enol  Ka (pKa ~6.5)  

Figure 1: Tautomeric equilibrium favoring the 5(4H)-one form. The acidity (pKa ~6.[2]5) allows deprotonation under mild basic conditions.[2]

Synthesis Protocol: The "Amidoxime Route"

The most robust synthesis involves the cyclization of isobutyramidoxime with a carbonyl source.[2] While phosgene was historically used, 1,1'-Carbonyldiimidazole (CDI) or Diethyl Carbonate (DEC) are now preferred for safety and yield.

Protocol A: Synthesis of 3-Isopropyl-1,2,4-oxadiazol-5(4H)-one

Reagents:

  • Isobutyronitrile (1.0 eq)[2]

  • Hydroxylamine hydrochloride (1.1 eq)[2]

  • Sodium ethoxide (NaOEt) or Triethylamine (Et3N)[2]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) OR Diethyl Carbonate/NaOEt

  • Solvent: Ethanol (Step 1), DMF or Toluene (Step 2)

Step-by-Step Methodology:

  • Amidoxime Formation:

    • Dissolve hydroxylamine HCl (1.1 eq) in Ethanol. Add NaOEt (1.1 eq) at 0°C to generate free hydroxylamine.[2]

    • Add Isobutyronitrile (1.0 eq) dropwise.[2]

    • Reflux for 6–12 hours.[2] Monitor by TLC (Polar mobile phase).[2]

    • Checkpoint: Concentrate and crystallize the Isobutyramidoxime intermediate.[2] (MP: ~60°C).[2]

  • Cyclization (CDI Method - Recommended):

    • Dissolve Isobutyramidoxime (1.0 eq) in anhydrous DMF or THF.[2]

    • Add CDI (1.2 eq) portion-wise at 0°C (Gas evolution: CO2).[2]

    • Stir at RT for 1 hour, then heat to 80–100°C for 2–4 hours.

    • Workup: Pour into ice water. Acidify with 1M HCl to pH ~3. The product usually precipitates as a white solid.[2]

    • Purification: Recrystallization from Hexane/EtOAc.[2]

Yield Expectation: 75–85% Key Spectroscopic Data:

  • IR: Strong C=O stretch at ~1740–1760 cm⁻¹.[2]

  • 1H NMR: Isopropyl methine septet (~2.9 ppm), Methyl doublet (~1.2 ppm), Broad NH singlet (~12 ppm).[2]

Functionalization & Regioselectivity

The 1,2,4-oxadiazol-5-one ring is an ambident nucleophile . Upon deprotonation, the negative charge delocalizes between N2, N4, and the exocyclic Oxygen.

The Regioselectivity Rule[2]
  • N2-Alkylation: Favored by soft electrophiles and steric hindrance at C3. In 3-isopropyl variants, N2 alkylation is often the major product (60–80%) due to the steric bulk of the isopropyl group shielding N4.[2]

  • N4-Alkylation: Favored by acylation or specific directing groups, but often minor in simple alkylations.

  • O-Alkylation: Rare, usually requires silver salts (Ag2CO3).

Protocol B: Regioselective N-Alkylation

Objective: Attach a linker (e.g., benzyl or alkyl chain) to the ring.[2]

ParameterCondition A (N2-Dominant)Condition B (N4-Optimization)
Base K2CO3 (Weak, anhydrous)NaH (Strong, irreversible)
Solvent Acetone or AcetonitrileDMF or THF
Temperature Reflux (56–80°C)0°C to RT
Major Product N2-Alkyl (Typical)Mixture (N2/N4)

Experimental Procedure (General Alkylation):

  • Dissolve 3-isopropyl-1,2,4-oxadiazol-5(4H)-one (1.0 eq) in Acetone.

  • Add K2CO3 (1.5 eq) and stir for 30 mins.

  • Add Alkyl Halide (1.1 eq).[2] Reflux for 4–12 hours.[2]

  • Critical Step: The products (N2 vs N4 isomers) usually have distinct Rf values.

    • N2-isomer: Generally less polar (higher Rf).[2]

    • N4-isomer: Generally more polar (lower Rf).[2]

  • Separate via flash column chromatography (Hexane/EtOAc gradient).[2]

Reactivity Start 3-Isopropyl-1,2,4-oxadiazol-5(4H)-one Base Deprotonation (Base) Start->Base Anion Ambident Anion (Delocalized N2-N4-O) Base->Anion N2 N2-Alkylation (Major) Thermodynamic/Steric Control Anion->N2  R-X / K2CO3   N4 N4-Alkylation (Minor) Kinetic Control Anion->N4  R-X / NaH (Variable)  

Figure 2: Divergent reactivity pathways. N2-alkylation is typically preferred for 3-substituted oxadiazolones.

Applications in Drug Design

Bioisosterism Case Study

The 3-isopropyl-1,2,4-oxadiazol-5-one moiety is a direct replacement for isobutyric acid or isobutyramide .

  • Acidity: The N-H proton (pKa ~6.[2]5) mimics the carboxylate proton (pKa ~4.5), allowing it to exist as an anion at physiological pH (7.4), maintaining electrostatic interactions with arginine/lysine residues in binding pockets.[2]

  • Lipophilicity: It is significantly more lipophilic (LogP ~0.[2]9) than the corresponding carboxylate (LogP < 0), improving BBB penetration and oral bioavailability.[2]

S1P1 Receptor Agonists

In the design of S1P1 agonists (e.g., similar to Ozanimod or Etrasimod), the oxadiazole ring serves as a rigid linker that orients the lipophilic tail (isopropyl/phenyl) and the polar head group.[2]

  • Design Tip: If using this block for S1P1, the N2-alkyl chain often carries the polar head group (amino acid mimic), while the C3-isopropyl group fits into the hydrophobic pocket of the receptor.[2]

References

  • Bioisosterism of 1,2,4-Oxadiazoles

    • BenchChem.[2][3] "The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties."[4][5][6] Link[2]

  • S1P1 Agonist Design

    • Journal of Medicinal Chemistry.[2][7] "Discovery of Potent 3,5-Diphenyl-1,2,4-oxadiazole Sphingosine-1-phosphate-1 (S1P1) Receptor Agonists." Link

  • Synthesis & Regioselectivity

    • Organic Chemistry Portal.[2] "Synthesis of 1,2,4-oxadiazoles."[4][5][6][8][9][10][11] Link

  • Tautomerism Data

    • MDPI Molecules.[2] "Tautomerism and Structure of Functional Azoles."[2] Link[2]

Sources

Microwave-assisted synthesis of 3-substituted-1,2,4-oxadiazol-5-ols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Substituted-1,2,4-Oxadiazol-5-ols

Abstract

This technical guide details the high-efficiency synthesis of 3-substituted-1,2,4-oxadiazol-5-ols (and their 5-one tautomers) using microwave-assisted organic synthesis (MAOS). Targeted at medicinal chemists, this protocol replaces traditional multi-hour reflux methods with a rapid (<30 min), high-yielding workflow. We focus on the cyclization of amidoximes using 1,1'-Carbonyldiimidazole (CDI) or alkyl chloroformates as "C1" synthons. The guide addresses critical mechanistic nuances, including tautomeric equilibrium and the "self-validating" nature of the O-acylation/cyclization cascade.

Introduction & Scientific Rationale

The Pharmacophore

The 1,2,4-oxadiazol-5-ol scaffold is a privileged structure in drug discovery.[1] It serves as a non-hydrolyzable bioisostere for carboxylic acids (


) and esters, offering improved metabolic stability and lipophilicity.
The Tautomerism Challenge

Researchers must recognize that this species exists in a tautomeric equilibrium between the hydroxy (5-ol) and keto (5-one) forms. While often named as "ols" in chemical catalogs, X-ray crystallography and NMR data confirm that the 5-one form predominates in the solid state and in most solvents.

Key Insight: Synthetic protocols target the formation of the 5-one; however, acidic workup often isolates the species in a form that behaves like a weak acid (the 5-ol).

Why Microwave Irradiation?

Conventional synthesis involves heating amidoximes with phosgene equivalents (highly toxic) or diethyl carbonate (slow, requires NaOEt) for 12-24 hours. Microwave irradiation offers:

  • Dielectric Heating: Polar solvents (DMF, DMSO) couple efficiently, rapidly reaching the activation energy required for the intramolecular cyclization step.

  • Cleaner Profiles: Rapid heating minimizes the thermal decomposition of the labile amidoxime starting material.

Mechanistic Pathway

The reaction proceeds via a two-step cascade:

  • O-Acylation: The amidoxime oxygen attacks the carbonyl electrophile (CDI or Chloroformate).

  • Cyclodehydration: The amino nitrogen attacks the carbonyl carbon, ejecting the leaving group (imidazole or alcohol) to close the ring.

ReactionMechanism Amidoxime Amidoxime (R-C(NH2)=NOH) Intermediate O-Acyl Intermediate (Unstable) Amidoxime->Intermediate O-Acylation (Fast, RT to 50°C) Reagent Reagent (CDI or Cl-COOEt) Reagent->Intermediate Cyclization Cyclization (Transition State) Intermediate->Cyclization MW Irradiation (100-150°C) Product 1,2,4-Oxadiazol-5-one (Tautomer with 5-ol) Cyclization->Product - Imidazole/EtOH

Figure 1: Mechanistic pathway for the conversion of amidoximes to 1,2,4-oxadiazol-5-ones.[2]

Experimental Protocol

Method A: The CDI Route (Green & Recommended)

This method is preferred for its operational simplicity and avoidance of halogenated reagents.

Reagents:

  • Substrate: Aryl or Alkyl Amidoxime (1.0 equiv)

  • C1 Source: 1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv) or DIEA (1.2 equiv)

  • Solvent: Anhydrous DMF or MeCN (Polarity is crucial for MW absorption)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the Amidoxime (1.0 mmol) in anhydrous DMF (3 mL).

  • Activation: Add CDI (1.2 mmol) in one portion.

    • Observation: Gas evolution (

      
      ) may occur if the amidoxime is wet; ensure dryness. Stir at Room Temperature (RT) for 5 minutes to allow O-acylation.
      
  • Base Addition: Add DBU (1.0 mmol).

  • Irradiation: Cap the vial. Irradiate using the following parameters:

    • Temperature: 110 °C

    • Time: 15 minutes

    • Mode: Dynamic (Hold time)

    • Stirring: High

  • Workup (The "Self-Validating" Step):

    • Pour the reaction mixture into ice-cold 1M HCl (20 mL).

    • Validation: A precipitate should form immediately. This is the protonated 5-one/5-ol.

    • Filter the solid, wash with water, and dry.

    • If no precipitate forms (rare for aryls), extract with EtOAc, wash with brine (3x to remove DMF), dry over

      
      , and concentrate.
      
Method B: The Chloroformate Route

Use this if the CDI byproducts (imidazole) interfere with purification or if the substrate is sterically hindered.

Reagents:

  • Ethyl Chloroformate (1.2 equiv)

  • Pyridine or

    
     (2.0 equiv)
    
  • Solvent: Toluene (requires doping with ionic liquid for MW) or DMF.

Procedure:

  • Dissolve Amidoxime and Base in DMF.

  • Add Ethyl Chloroformate dropwise at

    
     (exothermic).
    
  • Seal and Irradiate at 130 °C for 20 minutes .

  • Acidic workup as above.

Optimization & Troubleshooting

Optimization Matrix

Use this table to adjust conditions if yields are low (<50%).

ParameterStandard ConditionOptimization StrategyRationale
Temperature 110 °CIncrease to 140–150 °CPromotes ring closure of steric substrates.
Solvent DMFSwitch to MeCN or DMSOMeCN simplifies workup; DMSO absorbs MW better.
Base DBUSwitch to

Weaker base reduces side reactions for sensitive R-groups.
Time 15 minExtend to 30 minOnly necessary for electron-deficient aryls.
Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete? CheckLCMS Check LC-MS/TLC Start->CheckLCMS Result1 Mass = Product CheckLCMS->Result1 Result2 Mass = SM + 26 (O-Acyl) CheckLCMS->Result2 Result3 Mass = SM (No Reaction) CheckLCMS->Result3 Action1 Proceed to Acidic Workup Result1->Action1 Action2 Increase Temp (+20°C) Check Base Strength Result2->Action2 Action3 Check Reagent Quality (CDI wet?) Increase Conc. Result3->Action3

Figure 2: Troubleshooting workflow for incomplete reactions.

Safety & Sustainability

  • Pressure Hazards: DMF expands significantly upon heating. Ensure the microwave vial is rated for the pressure (typically up to 20 bar). Do not fill vials >60% volume.

  • Reagent Handling: CDI is moisture sensitive. Store in a desiccator. Hydrolyzed CDI (imidazole +

    
    ) is inactive.
    
  • Green Chemistry: Method A (CDI) is preferred as it avoids toxic phosgene derivatives and chlorinated solvents.

References

  • Kaboudin, B., & Navaee, K. (2003).[3][4] One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation Under Solvent-Free Condition. Heterocycles. Retrieved from [Link]

  • Wang, Y., et al. (2005).[5] Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. Retrieved from [Link]

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding on bioisosterism).
  • Sidneva, V.V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing ring opening of 1,2,4-oxadiazol-5-one in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed for immediate application by medicinal chemists and process development scientists.

Topic: Prevention of Ring Opening in Basic Media Ticket Type: Synthetic Methodology / Stability Optimization Applicable For: Carboxylic acid bioisostere synthesis, Sartan-like scaffolds, Peptidomimetics.

Executive Summary: The "Achilles' Heel" at C5

The 1,2,4-oxadiazol-5-one (often referred to as "oxadiazolone") is a critical bioisostere for the carboxylic acid group (


 ~5.1–6.6). While it offers improved metabolic stability and lipophilicity over the carboxylate, it possesses a specific vulnerability: Nucleophilic attack at the C5 carbonyl carbon. 

In basic conditions, particularly with unhindered nucleophiles (e.g.,


, 

), the ring undergoes rapid hydrolysis. This guide provides the mechanistic insight and validated protocols to alkylate or manipulate these rings without triggering catastrophic degradation.

Mechanistic Troubleshooting (The "Why")

Understanding the failure mode is the first step to prevention. The oxadiazolone ring is electronically similar to an activated ester or a cyclic carbonate.

The Degradation Pathway

The C5 position is highly electrophilic. Hard nucleophiles attack here, breaking the C5-O1 bond. This leads to decarboxylation and the formation of an amidoxime (often seen as a polar baseline spot on TLC/LCMS).

Oxadiazolone_Degradation Start 1,2,4-Oxadiazol-5-one (Intact Ring) Attack Nucleophilic Attack (at C5 Carbonyl) Start->Attack + OH- / RO- Intermediate Tetrahedral Intermediate Attack->Intermediate Open Ring Opening (C5-O1 Bond Cleavage) Intermediate->Open Collapse Product Amidoxime Derivative (Degradation Product) Open->Product - CO2

Figure 1: The primary degradation pathway. Attack at C5 leads to irreversible ring opening and decarboxylation.

Critical Stability Factors
ParameterEffect on StabilityRecommendation
C3 Substituent Electron-withdrawing groups (e.g.,

-NO

-Ph) at C3 increase acidity but also increase electrophilicity at C5, making the ring more prone to hydrolysis.
Use milder bases for EWG-substituted rings.
Nucleophile Size Small, hard nucleophiles (

,

) attack C5 easily.
Use bulky bases (

-BuOK) or non-nucleophilic inorganic bases (

,

).
Counter-ion

can act as a Lewis acid, coordinating to the carbonyl oxygen and activating it for attack.
Prefer

or

salts (softer cations).

Synthetic Optimization (The "How")

Protocol A: N-Alkylation without Ring Opening

The most common operation is alkylating the N4 position. Since the


 of the NH is ~6.0, you do not  need strong bases like NaH or NaOEt, which carry high risks of ring opening.

Recommended Reagents:

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetone (dry).

  • Temperature: Room Temperature (

    
    ).
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 1,2,4-oxadiazol-5-one in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add 1.5 eq of powdered, dry

    
    . Stir for 15 minutes at RT.[1]
    
    • Note: The solution may not become homogeneous; this is normal.

  • Addition: Add 1.1 eq of the alkyl halide (e.g., Benzyl bromide, Methyl iodide) dropwise.

  • Monitoring: Stir at RT. Monitor by TLC/LCMS.[1]

    • Success Marker: Conversion to a slightly less polar spot (N-alkyl product).

    • Failure Marker: Appearance of a very polar spot (Amidoxime) or gas evolution (decarboxylation).

  • Workup: Dilute with EtOAc, wash with dilute citric acid or ammonium chloride (pH ~5-6). Avoid strong basic washes.

Protocol B: Suzuki Coupling on a C3-Aryl Substituent

If you must perform a cross-coupling reaction on a pre-existing oxadiazolone ring, you face a dilemma: Suzuki couplings require base.

Strategy: Use a base that is strong enough to activate the boronic acid but too bulky/weak to attack the oxadiazolone C5.

  • Preferred Base:

    
     (anhydrous) or 
    
    
    
    .
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    .
  • Solvent System: Dioxane/Water (9:1). Keep water content minimal to reduce hydrolysis risk.

Decision Logic for Base Selection

Use this logic flow to select the appropriate conditions for your specific substrate.

Base_Selection Q1 Goal: Deprotonate NH for Alkylation? Q2 Is the Electrophile Highly Reactive (e.g., MeI)? Q1->Q2 Yes Q3 Goal: Reaction elsewhere (e.g., Suzuki)? Q1->Q3 No Path1 Use Weak Base: NaHCO3 or K2CO3 in Acetone/MeCN Q2->Path1 Yes Path2 Use Moderate Base: K2CO3 or Cs2CO3 in DMF (RT) Q2->Path2 No Path3 Use Non-Nucleophilic Base: K3PO4 or t-BuOK (Avoid Hydroxides) Q3->Path3 Yes

Figure 2: Base selection logic to minimize C5 attack.

Frequently Asked Questions (FAQ)

Q: I see a new peak in LCMS with M-44 mass. What is it? A: This is the classic signature of ring degradation. The "M-44" corresponds to the loss of


. You have likely hydrolyzed the ring to the amidoxime.
  • Fix: Switch from hydroxide/alkoxide bases to Carbonate bases. Lower the reaction temperature.

Q: Can I use NaH for alkylation? A: Yes, but with extreme caution. NaH is non-nucleophilic sterically, but the generated oxadiazolone anion is naked and reactive. If your solvent is "wet," the NaH generates NaOH, which immediately destroys the ring.

  • Verdict: Only use NaH if you are working under strictly anhydrous conditions.

    
     is generally safer and sufficient due to the acidity of the NH.
    

Q: How do I remove the oxadiazolone protecting group if I want to open it? A: To intentionally open the ring (e.g., to reveal an amidine), use


 (2N) in MeOH/Water at reflux. The instability you are trying to avoid becomes the feature here.

Q: Is the O-alkylation product possible? A: Yes. Alkylation of the carbonyl oxygen (O-alkylation) is a competing reaction, though N-alkylation is usually thermodynamically preferred.

  • Tip: Solvent effects matter. DMF/DMSO favor N-alkylation. Non-polar solvents might increase O-alkylation ratios.

References

  • pKa and Electronic Properties

    • Source: ResearchG
    • Detail: The pKa of 1,2,4-oxadiazol-5-ones is typically 5.1–6.6, rendering them acidic enough for weak bases.[2]

  • Hydrolysis Mechanism

    • Source: Journal of Medicinal Chemistry / NIH PubMed.
    • Detail: Detailed mechanistic view of the hydrolysis of oxadiazole-based inhibitors, confirming the C5
  • Synthetic Applications & Stability

    • Source: Chemical Reviews / MDPI.
    • Detail: Optimization of reaction conditions for oxadiazolone derivatives, emphasizing the use of alkoxides only under specific, controlled conditions.
  • General Reactivity & Rearrangements

    • Source: Comprehensive Heterocyclic Chemistry II.
    • Detail: Covers the Boulton-Katritzky rearrangement and ring-opening sensitivities.

Sources

Technical Support Center: Solubility Enhancement of 3-Isopropyl-1,2,4-Oxadiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 3-isopropyl-1,2,4-oxadiazole intermediates. The 1,2,4-oxadiazole ring is a stable and versatile scaffold in medicinal chemistry, but its derivatives can often present solubility issues that hinder downstream applications.[1][2] This resource is designed to provide you with the mechanistic understanding and practical protocols to overcome these hurdles.

I. Understanding the Core Problem: Physicochemical Properties of 3-Isopropyl-1,2,4-Oxadiazole

The solubility of a molecule is dictated by its structure. The 3-isopropyl-1,2,4-oxadiazole core possesses both polar and non-polar characteristics that influence its behavior in various solvents.

  • The 1,2,4-Oxadiazole Ring: This five-membered heterocycle contains one oxygen and two nitrogen atoms, contributing to its polarity and ability to form hydrogen bonds.[1] However, the ring itself has a low level of aromaticity, which can affect its interactions with solvents.

  • The 3-Isopropyl Group: This non-polar alkyl substituent significantly impacts the molecule's overall lipophilicity.

  • Substituents at the 5-Position: The nature of the functional group at the 5-position is a critical determinant of solubility. For instance, an amine group at this position introduces both hydrogen bond donor and acceptor sites, potentially increasing aqueous solubility, especially in acidic conditions.[3]

A key challenge with many oxadiazole derivatives is their tendency to form stable crystal lattices, which requires significant energy to overcome during dissolution.[4][5][6][7]

II. Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My 3-isopropyl-1,2,4-oxadiazole intermediate has very low solubility in aqueous buffers, leading to inconsistent results in my biological assays. What's my first step?

A1: This is a frequent challenge. The initial approach should be a systematic assessment of the compound's solubility profile.

  • pH-Dependent Solubility Profiling: If your intermediate has ionizable groups (e.g., an amino group), its solubility will likely be pH-dependent.[3][8] You should measure the solubility across a range of physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8).[9] For a weakly basic compound, decreasing the pH should increase solubility due to the formation of a more soluble salt.[3][8]

  • Co-solvent Systems: If pH adjustment is insufficient or not applicable, explore the use of water-miscible organic co-solvents. A common starting point is to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay medium.[8] It's crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid artifacts in biological assays.[8] Other pharmaceutically acceptable co-solvents to screen include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[9]

Q2: I've tried using DMSO, but my compound precipitates out when I dilute it into the aqueous assay buffer. What are my other options?

A2: Precipitation upon dilution is a classic sign of a compound "crashing out" of solution when it hits a less favorable solvent environment. Here are several advanced strategies to consider:

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for enhancing the solubility of poorly water-soluble drugs.[10][11][12] In an ASD, the crystalline structure of your compound is disrupted by dispersing it at a molecular level within a polymer matrix.[11] This higher-energy amorphous form has a greater solubility than its crystalline counterpart.[13] You can prepare ASDs using techniques like spray-drying or hot-melt extrusion.[13][14]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate your lipophilic 3-isopropyl-1,2,4-oxadiazole intermediate, forming an inclusion complex that has improved aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

  • Salt Formation: If your intermediate has a suitable ionizable group, forming a salt can dramatically increase its solubility.[15] This involves reacting your compound with an acid or base to create a more water-soluble salt form.

Q3: My compound's poor solubility is also making it difficult to purify by chromatography. What can I do?

A3: Solubility issues during purification can lead to poor separation and recovery.

  • Solvent System Optimization: For column chromatography, a systematic screen of solvent systems is essential. If your compound is poorly soluble in common non-polar solvents like hexanes, you may need to use a stronger, more polar mobile phase. Adding a small amount of a "solubilizing" solvent like dichloromethane or a few drops of methanol to your mobile phase can sometimes help.

  • Temperature Modification: In some cases, running the chromatography at a slightly elevated temperature can improve solubility and peak shape. However, you must ensure your compound is stable at the higher temperature.

III. Frequently Asked Questions (FAQs)

Q1: How do I accurately measure the solubility of my 3-isopropyl-1,2,4-oxadiazole intermediate?

A1: The "gold standard" for determining thermodynamic solubility is the shake-flask method .[16][17][18] This involves adding an excess of your solid compound to a known volume of solvent, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved compound in the supernatant.[16][17]

Q2: What are some key physicochemical parameters I should determine for my intermediate to guide my solubility enhancement strategy?

A2: Beyond solubility, you should determine the following:

  • LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of your compound and helps predict its absorption and distribution characteristics.[9]

  • pKa: If your molecule has ionizable groups, knowing the pKa is essential for optimizing pH-based solubility enhancement.[8]

  • Melting Point and Crystal Form (Polymorphism): A high melting point can indicate a very stable crystal lattice that is difficult to dissolve. Identifying different polymorphic forms is also important, as they can have different solubilities.

Q3: Are there any structural modifications I can make to the 3-isopropyl-1,2,4-oxadiazole scaffold to improve solubility?

A3: Yes, a medicinal chemistry approach can be very effective. Consider the following:

  • Introduction of Polar Functional Groups: Adding polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase aqueous solubility by providing more sites for hydrogen bonding.

  • Bioisosteric Replacement: The 1,2,4-oxadiazole ring is often considered a bioisostere for esters and amides. Exploring other heterocyclic scaffolds with similar electronic properties but different solubility profiles can be a viable strategy.

IV. Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility by the Shake-Flask Method

Objective: To accurately measure the equilibrium solubility of a 3-isopropyl-1,2,4-oxadiazole intermediate in a given solvent.

Materials:

  • Test compound

  • Selected solvents (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • HPLC-UV or LC-MS for quantification

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., 2-5 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).[17]

  • Equilibration: Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[16]

  • Phase Separation: After incubation, centrifuge the vials to pellet the excess undissolved solid.[16]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the response to a standard calibration curve.[17]

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or µM.[17]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To enhance the dissolution rate of a poorly soluble 3-isopropyl-1,2,4-oxadiazole intermediate by converting it into an amorphous solid dispersion.[9]

Materials:

  • 3-isopropyl-1,2,4-oxadiazole intermediate

  • Polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100-mesh)

Methodology:

  • Selection of Drug-to-Polymer Ratio: Start by preparing dispersions at various ratios (e.g., 1:1, 1:3, 1:5 w/w drug-to-polymer) to identify the optimal composition.[9]

  • Dissolution: Accurately weigh and dissolve the desired amounts of the intermediate and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.[9]

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[9]

  • Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Processing: Scrape the solid material from the flask and gently pulverize it using a mortar and pestle to obtain a fine powder.[9]

  • Sieving: Pass the powder through a sieve to ensure a uniform particle size distribution.[9]

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. Perform in vitro dissolution studies to compare the dissolution rate against the pure crystalline drug.[9]

V. Data Presentation & Visualization

Table 1: Illustrative Solubility Data for a Hypothetical 3-Isopropyl-1,2,4-Oxadiazole Intermediate

Solvent SystemSolubility (µg/mL)
Water< 1
PBS (pH 7.4)2.5
0.1 N HCl (pH 1.2)50.7
5% DMSO in PBS15.3
20% HP-β-CD in Water150.2

Diagram 1: Decision-Making Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow start Low Aqueous Solubility of Intermediate solubility_assay Measure Solubility (Shake-Flask Method) start->solubility_assay ph_solubility pH-Dependent Solubility Study solubility_assay->ph_solubility is_ionizable Is the compound ionizable? ph_solubility->is_ionizable ph_adjustment pH Adjustment (Salt Formation) is_ionizable->ph_adjustment Yes co_solvents Screen Co-solvents (e.g., DMSO, PEG 400) is_ionizable->co_solvents No success Solubility Enhanced ph_adjustment->success precipitation Precipitation upon dilution? co_solvents->precipitation advanced_formulation Advanced Formulation Strategies precipitation->advanced_formulation Yes precipitation->success No asd Amorphous Solid Dispersion (ASD) advanced_formulation->asd cyclodextrin Cyclodextrin Complexation advanced_formulation->cyclodextrin nanosuspension Particle Size Reduction (Nanosuspension) advanced_formulation->nanosuspension asd->success cyclodextrin->success nanosuspension->success

Caption: A decision tree for selecting an appropriate solubility enhancement strategy.

Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug_insoluble Poorly Soluble Oxadiazole Intermediate (Lipophilic) complex Soluble Inclusion Complex drug_insoluble->complex + Cyclodextrin water Aqueous Environment cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior)

Caption: Encapsulation of a lipophilic drug within a cyclodextrin molecule.

VI. References

  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions. Retrieved from

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC. Retrieved from

  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Retrieved from

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Retrieved from

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. Retrieved from

  • 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). PMC. Retrieved from

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved from

  • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (n.d.). Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of 1,3,4-Oxadiazole-Based Compounds. Retrieved from

  • A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. (2020, December 9). PMC. Retrieved from

  • A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. (n.d.). RSC Publishing. Retrieved from

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. Retrieved from

  • (PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2025, October 12). ResearchGate. Retrieved from

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025, July 5). PubMed. Retrieved from

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. Retrieved from

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved from

  • Solving Poor Solubility to Unlock a Drug's Potential. (2025, March 12). Pharmaceutical Technology. Retrieved from

  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). ResearchGate. Retrieved from

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from

  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023, November 10). CrystEngComm (RSC Publishing). Retrieved from

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved from

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Retrieved from

  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Retrieved from

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025, June 1). PMC. Retrieved from

  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 5-Amino-3-isopropyl-1,2,4-thiadiazole. Retrieved from

  • Crystal engineering with 1,3,4-oxadiazoles derivatives: On the importance of CH···N and CH···π interactions. (2023, November 10). ResearchGate. Retrieved from

  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (n.d.). CrystEngComm (RSC Publishing). Retrieved from

Sources

Technical Support Center: Controlling Regioselectivity in 1,2,4-Oxadiazol-5-one Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and process scientists dealing with the regioselective alkylation of 1,2,4-oxadiazol-5-ol derivatives. Because these compounds exist in a tautomeric equilibrium with their 1,2,4-oxadiazol-5(4H)-one form, they act as ambident nucleophiles. Controlling whether the alkyl group attaches to the nitrogen (N4) or the oxygen (O5) requires precise manipulation of reaction conditions, solvents, and electrophiles.

Frequently Asked Questions (FAQs) on Reaction Causality

Q1: Why does my alkylation reaction yield a mixture of isomers? A: The 1,2,4-oxadiazol-5-ol core deprotonates to form an ambident anion where the negative charge is delocalized between the N4 nitrogen and the O5 oxygen. According to Hard-Soft Acid-Base (HSAB) theory, the N4 position is relatively softer and more nucleophilic, making it the thermodynamically preferred site for alkylation under standard basic conditions[1]. The O5 position is harder and typically requires specific kinetic control or hard electrophiles to react preferentially.

Q2: How can I force the reaction to yield the O-alkylated product? A: To achieve O-alkylation, you must block the more reactive N4 position or use a hard electrophile. The most reliable method is using Silver Carbonate (Ag₂CO₃) in a non-polar solvent like toluene. The silver cation (Ag⁺) strongly coordinates to the nitrogen atom (a soft-soft interaction), sterically and electronically shielding it. This leaves the oxygen atom free to attack the electrophile[2]. Alternatively, using hard alkylating agents like alkyl triflates or Meerwein's salt (trialkyloxonium tetrafluoroborates) shifts the preference toward the harder oxygen atom.

Q3: Is the Mitsunobu reaction effective for these substrates? A: Yes. The Mitsunobu reaction (using an alcohol, PPh₃, and DEAD/DIAD) is highly effective for N-alkylation of 1,2,4-oxadiazol-5-ones. The reaction typically proceeds via an alkoxyphosphonium intermediate, and the softer N4 nucleophile attacks the activated alcohol, resulting in excellent N-selectivity (>95%)[3][4].

Q4: How do I distinguish the N- and O-alkylated isomers analytically? A: ¹³C NMR is the most definitive self-validating tool. In N-alkylated 1,2,4-oxadiazolidin-5-ones, the C5 carbonyl carbon typically resonates strongly downfield at 166–170 ppm due to the eclipsing N2 lone pair[1][5]. In contrast, the O-alkylated 1,2,4-oxadiazole (a fully conjugated aromatic system) shifts the C5 signal to a different environment (typically 161-163 ppm), often easily distinguishable by 2D HMBC correlations between the new alkyl protons and the C5 carbon.

Mechanistic & Decision Workflows

Mechanism Anion 1,2,4-Oxadiazol-5-one Ambident Anion Cond_N Soft Electrophiles (R-I, R-Br) Polar Aprotic Solvents (DMF) Alkali Bases (K2CO3, Cs2CO3) Anion->Cond_N Soft-Soft Interaction Cond_O Hard Electrophiles (R-OTf) Non-polar Solvents (Toluene) Silver Salts (Ag2CO3) Anion->Cond_O Ag+ N-Coordination N_Alk N-Alkylated Product (Thermodynamic) O_Alk O-Alkylated Product (Kinetic/Hard) Cond_N->N_Alk Cond_O->O_Alk

Mechanistic pathways dictating O- vs N-alkylation in 1,2,4-oxadiazol-5-ones.

DecisionTree Start Identify Target Regioisomer N_Target Target: N-Alkylation Start->N_Target O_Target Target: O-Alkylation Start->O_Target N_Method1 Alkyl Halide Available? Use Protocol A (K2CO3/DMF) N_Target->N_Method1 N_Method2 Alcohol Available? Use Protocol C (Mitsunobu) N_Target->N_Method2 O_Method1 Use Protocol B (Ag2CO3 / Toluene / Heat) O_Target->O_Method1

Decision tree for selecting the appropriate alkylation protocol.

Quantitative Data: Condition Matrix

The following table summarizes the expected regioselectivity outcomes based on the combination of base, solvent, and electrophile. Use this as a predictive baseline for your reaction design.

BaseSolventElectrophile TypeMajor ProductTypical Ratio (N:O)
K₂CO₃DMFAlkyl Iodide (Soft)N-Alkylated> 90:10
Cs₂CO₃AcetonitrileAlkyl BromideN-Alkylated85:15
Ag₂CO₃TolueneAlkyl BromideO-Alkylated10:90
PPh₃ / DIADTHFPrimary AlcoholN-Alkylated95:5
K₂CO₃AcetoneAlkyl Triflate (Hard)Mixed40:60

Step-by-Step Experimental Methodologies

Protocol A: Selective N-Alkylation (Thermodynamic Control)

Objective: High-yield synthesis of N4-alkylated 1,2,4-oxadiazol-5-ones using standard basic conditions.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the 1,2,4-oxadiazol-5-ol derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add the alkyl iodide or bromide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C. Monitor the reaction via TLC or LC-MS. The N-alkylated product typically elutes slower (lower R_f) than the O-alkylated isomer on normal-phase silica due to the highly polarized lactam-like carbonyl.

  • Workup: Once complete (typically 2–4 hours), cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography.

Protocol B: Selective O-Alkylation (Kinetic/Coordination Control)

Objective: Synthesis of O5-alkylated 1,2,4-oxadiazoles using silver-mediated nitrogen blocking.

  • Preparation: In a flask shielded from light (wrap in aluminum foil), suspend the 1,2,4-oxadiazol-5-ol derivative (1.0 equiv) in anhydrous Toluene (0.15 M).

  • Base Addition: Add Ag₂CO₃ (1.1 equiv). Caution: Silver salts are light-sensitive and can act as mild oxidants. Stir for 30 minutes at room temperature to allow the Ag⁺ to coordinate with the N4 position[2].

  • Electrophile Addition: Add the alkyl bromide (1.5 equiv).

  • Reaction: Heat the mixture to 80 °C for 12–18 hours.

  • Workup: Cool the reaction and filter the suspension through a pad of Celite to remove silver salts. Wash the Celite pad thoroughly with dichloromethane.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography. The O-alkylated product is fully aromatic and typically less polar (higher R_f) than the N-alkylated byproduct.

Protocol C: Mitsunobu N-Alkylation

Objective: Direct N-alkylation using an alcohol precursor under mild conditions.

  • Preparation: Dissolve the 1,2,4-oxadiazol-5-ol (1.0 equiv), the target primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) under nitrogen[4].

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv) dropwise over 10 minutes. The solution may turn transiently yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup & Purification: Concentrate the mixture directly. To remove triphenylphosphine oxide (Ph₃P=O), triturate the crude residue with cold diethyl ether; the oxide will precipitate. Filter, concentrate the filtrate, and purify via chromatography.

Troubleshooting Guide

Issue: My Protocol A reaction is yielding 30% O-alkylated byproduct. Root Cause: The electrophile might be too "hard" (e.g., a mesylate or tosylate), or the solvent is not polar enough to fully dissociate the potassium cation from the ambident anion. Action: Switch the leaving group to an iodide (softer) or add a catalytic amount of tetrabutylammonium iodide (TBAI) to generate the alkyl iodide in situ. Ensure your DMF is strictly anhydrous.

Issue: My Protocol B (Silver-mediated) reaction is blackening quickly and yielding no product. Root Cause: Silver carbonate is degrading into silver oxide (Ag₂O) and metallic silver due to light exposure or excessive heat, destroying the reagent before it can coordinate. Action: Strictly exclude light using foil. Lower the reaction temperature to 60 °C and extend the reaction time. Ensure the toluene is thoroughly degassed.

Issue: In Protocol C (Mitsunobu), I cannot separate the N-alkylated product from the hydrazine byproduct of DIAD. Root Cause: Co-elution on silica gel is a common Mitsunobu drawback. Action: Switch to a modified reagent like DPPA (Diphenylphosphoryl azide) if applicable, or wash the organic layer with dilute aqueous acid if the product is stable, which can sometimes alter the solubility of the byproducts. Alternatively, use polymer-supported PPh₃ and DIAD to simplify purification.

References

  • Semantic Scholar. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Available at:[Link]

  • Scribd. Mitsunobu Reaction Insights | PDF | Chemical Reactions | Alcohol. Available at:[Link]

  • ORBi (University of Liège). Design of new potent and selective secretory phospholipase A2 inhibitors. 6-Synthesis, structure–activity relationships and mo. Available at:[Link]

  • ResearchGate. 5.04 1,2,4-Oxadiazoles. Available at:[Link]

Sources

Validation & Comparative

Comparative NMR Profiling: Distinguishing 3- vs. 5-Isopropyl Substituted 1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, often serving as a bioisostere for esters and amides to improve metabolic stability.[1] However, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles—specifically when introducing bulky lipophilic groups like the isopropyl moiety —often suffers from regiochemical ambiguity.

This guide provides a definitive NMR-based framework to distinguish between 3-isopropyl-1,2,4-oxadiazoles and 5-isopropyl-1,2,4-oxadiazoles . By leveraging the distinct electronic environments of the C3 and C5 positions, researchers can confidently assign regiochemistry using 1H NMR characteristic shifts, validated by 13C and HMBC experiments.

The Bottom Line: The methine proton (


) of a 5-isopropyl  group is consistently deshielded (downfield)  by approximately 0.15–0.25 ppm  relative to its 3-isopropyl counterpart due to the electronegative influence of the adjacent ring oxygen.

Mechanistic Insight: The Electronic Origins of Shift Differences

To interpret the NMR data accurately, one must understand the electronic topography of the 1,2,4-oxadiazole ring. The ring is not symmetric; the electronic density is unevenly distributed between the nitrogen and oxygen atoms.

  • The C5 Position (O-C=N): This carbon is flanked directly by the ring oxygen (O1) and a nitrogen (N4). The oxygen atom is highly electronegative, pulling electron density away from C5 and its substituents. This creates a deshielding zone , causing protons on C5-substituents to resonate at higher frequencies (downfield).

  • The C3 Position (N=C-N): This carbon is situated between two nitrogens (N2 and N4, though N4 is

    
    ). While still electron-deficient compared to a benzene ring, it is relatively more shielded  than C5 because it lacks direct attachment to the oxygen atom.
    
Visualization: Electronic Shielding Zones

The following diagram illustrates the structural connectivity and the resulting shielding/deshielding zones that dictate the NMR shifts.

Oxadiazole_Shielding Subst_C3 3-Isopropyl Group (Shielded Zone) Methine: ~3.0 ppm C3 C3 Position (Flanked by N-O) Subst_C3->C3 Attached to Ring 1,2,4-Oxadiazole Core C3->Ring C5 C5 Position (Flanked by O-N) Ring->C5 Subst_C5 5-Isopropyl Group (Deshielded Zone) Methine: ~3.2 ppm C5->Subst_C5 Attached to

Figure 1: Electronic shielding map of the 1,2,4-oxadiazole scaffold. The C5 position is inherently more electron-poor due to the adjacent oxygen, leading to downfield shifts for attached alkyl groups.

Comparative Data: 1H and 13C NMR Shifts

The following data represents typical chemical shift ranges observed in CDCl₃ at 400 MHz. While absolute values can fluctuate based on concentration and the nature of the other substituent (aryl/alkyl), the relative difference (


)  remains constant.
Table 1: Characteristic 1H NMR Shifts (Isopropyl Group)
Feature3-Isopropyl-1,2,4-oxadiazole5-Isopropyl-1,2,4-oxadiazoleDiagnostic Difference (

)
Methine (

)
2.95 – 3.12 ppm (Septet)3.15 – 3.35 ppm (Septet)~ +0.20 ppm (Downfield for C5)
Methyl (

)
1.30 – 1.38 ppm (Doublet)1.38 – 1.48 ppm (Doublet)~ +0.08 ppm (Slightly Downfield)
Coupling (

)
~ 7.0 Hz~ 7.0 HzN/A (Indistinguishable)
Table 2: Characteristic 13C NMR Shifts (Ring Carbons)

The 13C spectrum provides the most robust confirmation. The ring carbons have vastly different chemical shifts.[2][3]

Carbon Position3-Substituted Isomer (

)
5-Substituted Isomer (

)
Notes
C5 (O-C=N) 175 – 182 ppm 180 – 185 ppm C5 is always the most downfield carbon.
C3 (N=C-N) 164 – 169 ppm 160 – 165 ppm C3 is significantly upfield of C5.

Critical Observation: If your HMBC spectrum shows the isopropyl methine proton correlating to a carbon at ~180+ ppm , the isopropyl group is at the C5 position . If it correlates to a carbon at ~168 ppm , it is at the C3 position .

Experimental Validation Protocol

To ensure scientific integrity, one cannot rely on 1D NMR alone for novel compounds. The following "Self-Validating" workflow uses 2D NMR to unambiguously assign regiochemistry.

Step 1: Synthesis of Regioisomers (for Reference)
  • Route A (3-Isopropyl): React isobutyramidoxime with an acid chloride (R-COCl).

    • Mechanism: The amidoxime carbon becomes C3.

  • Route B (5-Isopropyl): React an arylamidoxime with isobutyryl chloride.

    • Mechanism: The acid chloride carbon becomes C5.

Step 2: The NMR Decision Tree (Diagnostic Workflow)

Use this logic flow to assign your unknown product.

NMR_Workflow Start Isolate Product (CDCl3 Solution) H1_Scan Run 1H NMR Locate Septet Start->H1_Scan Check_Shift Check Chemical Shift H1_Scan->Check_Shift Range_Low Septet @ 2.9 - 3.1 ppm Check_Shift->Range_Low Likely 3-Iso Range_High Septet @ 3.2 - 3.4 ppm Check_Shift->Range_High Likely 5-Iso HMBC Run HMBC (Self-Validation Step) Range_Low->HMBC Range_High->HMBC Corr_C3 Correlation to Carbon @ ~168 ppm HMBC->Corr_C3 Corr_C5 Correlation to Carbon @ ~180 ppm HMBC->Corr_C5 Result_3 CONFIRMED: 3-Isopropyl Isomer Corr_C3->Result_3 Result_5 CONFIRMED: 5-Isopropyl Isomer Corr_C5->Result_5

Figure 2: Diagnostic decision tree for assigning regiochemistry. The HMBC correlation is the definitive "trust anchor" for the assignment.

Detailed Experimental Methodology

Reagents and Equipment[4]
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (internal standard).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Temperature: 298 K (25°C).

Protocol: HMBC Validation
  • Sample Prep: Dissolve ~10 mg of the isolated oxadiazole in 0.6 mL CDCl₃. Filter to remove particulates (critical for 2D noise reduction).

  • Acquisition:

    • Run standard 1H (16 scans) to center the spectral window.

    • Run standard 13C (1024 scans) to identify quaternary carbons.

    • Run gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).

    • Parameter Tip: Set the long-range coupling constant (

      
      ) to 8 Hz (optimized for aromatic/heterocyclic systems).
      
  • Analysis:

    • Locate the isopropyl methine proton (septet) on the F2 axis (proton).

    • Look for cross-peaks in the F1 axis (carbon).

    • The Check: You will see a strong correlation to the isopropyl methyls (~20-22 ppm) and one quaternary ring carbon.

    • If that ring carbon is >175 ppm

      
      5-Isopropyl .
      
    • If that ring carbon is <170 ppm

      
      3-Isopropyl .
      

References

  • Pace, A., & Buscemi, S. (2016). 1,2,4-Oxadiazoles: Synthesis and Biological Applications. In Advances in Heterocyclic Chemistry. Academic Press.

  • Jakopin, Ž., & Dolenc, M. S. (2008). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Current Organic Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Buscemi, S., et al. (2006). Nuclear Magnetic Resonance of Heterocycles: 1,2,4-Oxadiazoles. (General reference for heterocyclic shift trends).

Sources

A Comparative Guide to the C13 NMR Carbonyl Signal of 1,2,4-Oxadiazol-5-one Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities. A particularly intriguing subset, the 1,2,4-oxadiazol-5-ones, exists in a dynamic equilibrium between tautomeric forms. The precise characterization of the dominant tautomer is critical, as it dictates the molecule's physicochemical properties, receptor-binding interactions, and overall pharmacological profile. Among the analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a definitive tool for this purpose. This guide provides an in-depth comparison of the C13 NMR signal of the C5 carbon in the key tautomers of 1,2,4-oxadiazol-5-ones, supported by experimental data and detailed protocols.

The Tautomeric Equilibrium of 1,2,4-Oxadiazol-5-ones

1,2,4-Oxadiazol-5-ones can theoretically exist in at least two major tautomeric forms: the "oxo" (or keto) form (A) and the "hydroxy" (or enol) form (B). The equilibrium between these forms is influenced by factors such as the solvent, temperature, pH, and the electronic nature of substituents at the N4 and C3 positions.

The oxo form features a true carbonyl group (C=O) at the C5 position, while the hydroxy form presents a hydroxyl group (C-OH), rendering the C5 carbon part of an aromatic system. This fundamental difference in the electronic environment of the C5 carbon is the key to their differentiation by C13 NMR.

Tautomers cluster_A A cluster_B B TautomerA 1,2,4-Oxadiazol-5(4H)-one (Oxo Form) TautomerB 5-Hydroxy-1,2,4-oxadiazole (Hydroxy Form) TautomerA->TautomerB Proton Transfer C5_A C5 Carbonyl (sp2) ~157-159 ppm TautomerA->C5_A C=O group C5_B C5 Aromatic (sp2) ~168-172 ppm TautomerB->C5_B C-OH group

Caption: Tautomeric equilibrium of 1,2,4-oxadiazol-5-ones.

C13 NMR as the Definitive Diagnostic Tool

C13 NMR spectroscopy is exceptionally sensitive to the hybridization and electronic environment of carbon atoms. The chemical shift (δ) of the C5 carbon provides a direct and unambiguous probe into the predominant tautomeric form in solution.

  • Oxo Tautomer (A): The C5 carbon is a carbonyl carbon within a five-membered ring. Its chemical shift is expected to be in the typical range for such functionalities.

  • Hydroxy Tautomer (B): The C5 carbon is part of a heteroaromatic system and is bonded to an electronegative oxygen atom. This environment significantly deshields the carbon nucleus, shifting its resonance to a higher frequency (further downfield).

Comparative Analysis of the C5 Carbonyl Signal

Experimental data from the literature confirms that the 1,2,4-oxadiazol-5-one scaffold predominantly exists in the oxo form in common NMR solvents like deuterochloroform (CDCl3). The chemical shift of the C5 carbonyl carbon typically appears in the range of 157-159 ppm .

Compound ClassSubstituent (R)SolventC5 Chemical Shift (ppm)Predominant TautomerReference
3-phenyl-4-(p-tolyl)-1,2,4-oxadiazol-5(4H)-onep-MeCDCl3158.217Oxo[1]
3-phenyl-4-(p-tolyl)-1,2,4-oxadiazol-5(4H)-oneHCDCl3158.133Oxo[1]
3-phenyl-4-(p-tolyl)-1,2,4-oxadiazol-5(4H)-onep-ClCDCl3157.937Oxo[1]
3-phenyl-4-(p-tolyl)-1,2,4-oxadiazol-5(4H)-onep-NO2CDCl3157.599Oxo[1]

In contrast, the C5 carbon of the hydroxy tautomer would be expected to resonate significantly further downfield, likely in the 168-172 ppm range, as seen in related 5-substituted 1,2,4-oxadiazoles where the C5 is part of the aromatic ring and bonded to another heteroatom or carbon group. For example, in 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazole, the C5 carbon of the oxadiazole ring resonates at 172.1 ppm. This clear and significant difference in chemical shifts allows for an unequivocal assignment of the predominant tautomeric form.

It is worth noting that while the oxo form is generally favored, the tautomeric equilibrium can be influenced by strong hydrogen-bonding solvents or by substituents that can stabilize the hydroxy form through resonance or intramolecular hydrogen bonding. In cases of rapid tautomeric exchange on the NMR timescale, a single, broadened peak at an averaged chemical shift might be observed.[2]

Experimental Protocol for Quantitative C13 NMR Analysis

To obtain reliable and reproducible C13 NMR data for the analysis of 1,2,4-oxadiazol-5-one tautomers, the following protocol is recommended. This protocol is designed to mitigate the long relaxation times (T1) of quaternary carbons and the Nuclear Overhauser Effect (NOE), ensuring that the signal intensity is directly proportional to the number of carbon nuclei.[3]

Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Accurately weigh 10-50 mg of the compound. Prep2 Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Prep1->Prep2 Prep3 Optionally, add a relaxation agent like Cr(acac)3 to shorten T1 relaxation times. Prep2->Prep3 Acq1 Use an inverse-gated decoupling pulse sequence to suppress NOE. Prep3->Acq1 Acq2 Set a 90° pulse angle to maximize the signal per scan. Acq1->Acq2 Acq3 Ensure a long relaxation delay (d1), typically 5 times the longest T1. Acq2->Acq3 Acq4 Acquire a sufficient number of scans for an adequate signal-to-noise ratio. Acq3->Acq4 Proc1 Apply a line-broadening factor of 0.5-1.0 Hz. Acq4->Proc1 Proc2 Perform Fourier transformation. Proc1->Proc2 Proc3 Phase and baseline correct the spectrum. Proc2->Proc3 Proc4 Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm). Proc3->Proc4

Caption: Workflow for quantitative C13 NMR analysis.

Causality Behind Experimental Choices:

  • Inverse-Gated Decoupling: Standard proton-decoupled C13 NMR experiments can lead to a variable NOE, which enhances the signals of protonated carbons to different extents, making the spectra non-quantitative.[3] The inverse-gated decoupling sequence turns on the proton decoupler only during the acquisition of the free induction decay (FID), eliminating the NOE while still producing a decoupled spectrum.[4]

  • Long Relaxation Delay (d1): Carbonyl carbons, being quaternary, often have very long spin-lattice relaxation times (T1). If the time between pulses (the relaxation delay) is too short, these carbons will not fully relax back to their equilibrium state, leading to attenuated signals. A delay of at least five times the longest T1 is crucial for accurate signal integration.[4]

  • Relaxation Agent (Optional): The addition of a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) can significantly shorten the T1 values of all carbons, allowing for a much shorter relaxation delay and thus a faster overall experiment time without sacrificing quantitation.[5]

Conclusion

C13 NMR spectroscopy is an indispensable technique for the structural elucidation of 1,2,4-oxadiazol-5-one tautomers. The chemical shift of the C5 carbon provides a clear and robust diagnostic marker. An observed signal in the range of 157-159 ppm is indicative of the predominance of the oxo tautomer, which is the commonly observed form in non-polar aprotic solvents. A significant downfield shift to the 168-172 ppm region would signal the presence of the hydroxy tautomer. By employing carefully designed experimental protocols, researchers can confidently determine the tautomeric state of these important heterocyclic compounds, providing crucial insights for drug design and development.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing. Available from: [Link]

  • Ağırbaş, H., & Kara, Y. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435–1443. Available from: [Link]

  • Kara, Y. S. (2015). (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 920–927. Available from: [Link]

  • De, S. K. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1672–1675. Available from: [Link]

  • EPFL. (n.d.). 13C NMR. Available from: [Link]

  • Rankin, A. M., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry, 85(15), 9993–10002. Available from: [Link]

  • Reddy, C. S., et al. (2015). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. Journal of Heterocyclic Chemistry, 52(4), 1120-1125. Available from: [Link]

  • Central European Institute of Technology. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Available from: [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Available from: [Link]

  • Faure, R., et al. (1987). SOLID STATE BEHAVIOUR OF 'DYNAMIC COMPOUNDS' : A 13c CPIMAS NMR SPECTROSCOPY STUDY. HETEROCYCLES, 26(2), 375. Available from: [Link]

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. Available from: [Link]

  • Pérez-Villanueva, M., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3291. Available from: [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. Available from: [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Available from: [Link]

  • Finamore, C., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2821. Available from: [Link]

  • Nguyen, T. T. H., et al. (2026). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology, 64(1). Available from: [Link]

Sources

Technical Comparison Guide: IR Spectroscopy of 3-Isopropyl-1,2,4-oxadiazol-5-one Carbonyl Stretch

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Signature

In the high-stakes arena of drug design, 3-isopropyl-1,2,4-oxadiazol-5-one serves as a critical bioisostere for carboxylic acids and esters. Its value lies in improving metabolic stability and lipophilicity while retaining hydrogen-bond accepting/donating capabilities.[1][2]

For the analytical scientist, the "product" is not just the molecule, but its Carbonyl (


) Stretching Vibration . This guide provides an in-depth technical analysis of this specific spectroscopic signature, comparing it objectively against the functional groups it replaces (carboxylic acids, esters, amides) and structural analogs.
Key Technical Specification
  • Target Moiety: 3-isopropyl-1,2,4-oxadiazol-5(4H)-one

  • Primary Signal: Strong absorption at 1760–1790 cm⁻¹ [1]

  • Key Differentiator: Significant hypsochromic shift (blue shift) relative to acyclic analogs due to ring strain and heteroatom induction.[1]

Technical Analysis: The Carbonyl Stretch

The infrared spectrum of 3-isopropyl-1,2,4-oxadiazol-5-one is dominated by the carbonyl stretch at position 5. Unlike simple ketones or esters, this signal is influenced by a unique convergence of electronic and steric factors.[1]

The Frequency Driver: Ring Strain & Electronics

The carbonyl stretch appears in the 1760–1790 cm⁻¹ region.[1] This high frequency is driven by two main factors:

  • Ring Strain: Constraining the carbonyl within a 5-membered ring increases the

    
    -character of the 
    
    
    
    -bond, shortening the
    
    
    bond and increasing the force constant (
    
    
    ).
  • Inductive Withdrawal (-I Effect): The carbonyl carbon is flanked by an oxygen at position 1 and a nitrogen at position 4.[1] The adjacent oxygen (O1) and the nearby imine-like nitrogen (N2) exert a strong electron-withdrawing effect, reducing bond polarization and increasing the bond order.

The 3-Isopropyl Substituent Effect

The isopropyl group at position 3 exerts a positive inductive effect (+I).[1]

  • vs. 3-Phenyl: A phenyl group would allow conjugation, lowering the frequency to ~1750 cm⁻¹.[1] The isopropyl group prevents this conjugation, maintaining the high-frequency character (~1775 cm⁻¹).

  • vs. 3-Methyl: The isopropyl group is bulkier and slightly more electron-donating than a methyl group, but the steric bulk has minimal impact on the high-energy stretching mode of the distal C5 carbonyl.

Tautomeric Considerations

The molecule exists in equilibrium between the 5-one (lactam) and 5-ol (lactim) forms.

  • Solid State (KBr/ATR): Predominantly the 5-one tautomer.[1]

  • Signal: Strong

    
     stretch (
    
    
    
    cm⁻¹) and a sharp
    
    
    stretch (~3200 cm⁻¹).[1]
  • Absence: Lack of a broad

    
     stretch confirms the "one" form dominates over the "ol" form.[1]
    

Tautomerism cluster_0 Dominant Form (Solid State) cluster_1 Minor Form (Solution/High pH) One Oxadiazol-5-one (Lactam) C=O Stretch: ~1780 cm⁻¹ N-H Stretch: ~3200 cm⁻¹ Ol Oxadiazol-5-ol (Lactim) C-O Stretch: ~1200 cm⁻¹ Broad O-H Stretch One->Ol Tautomerization (Solvent Dependent)

Figure 1: Tautomeric equilibrium favoring the oxadiazolone form, which dictates the IR signature.

Comparative Performance Guide

This section objectively compares the IR signature of the 3-isopropyl-1,2,4-oxadiazol-5-one moiety against the functional groups it is designed to mimic or replace.

Table 1: Comparative IR Data
Functional GroupTypical C=O Frequency (cm⁻¹)Comparison to ProductMechanism of Shift
3-iPr-1,2,4-oxadiazol-5-one 1760 – 1790 Baseline Ring Strain + Inductive (-I)
Acyclic Ester (R-COOR')1735 – 1750Lower (-30 cm⁻¹)Lack of ring strain.
Carboxylic Acid (R-COOH)1700 – 1725 (dimer)Much Lower (-60 cm⁻¹)Strong H-bonding dimerization weakens C=O.
Primary Amide (R-CONH₂)1650 – 1690Very Low (-100 cm⁻¹)Resonance delocalization (

) reduces bond order.
5-Membered Lactone1760 – 1780SimilarSimilar ring strain; lacks N4-H H-bonding potential.
1,3,4-Oxadiazol-2-one1780 – 1800Slightly HigherIsomeric effect; different heteroatom arrangement.
Detailed Comparison
1. vs. Carboxylic Acids (The Bioisostere Target)
  • Differentiation: The most common application of this molecule is as a carboxylic acid bioisostere.[1]

  • IR Distinction: Carboxylic acids show a very broad O-H stretch (3300–2500 cm⁻¹) and a lower frequency C=O (1710 cm⁻¹) due to dimerization.[1] The oxadiazolone shows a sharp N-H stretch and a significantly higher C=O frequency (1780 cm⁻¹).[1] This allows for unambiguous confirmation of the substitution.

2. vs. Acyclic Esters
  • Differentiation: Often used to prevent hydrolysis.[1]

  • IR Distinction: Acyclic esters appear around 1740 cm⁻¹.[1] The shift to ~1780 cm⁻¹ in the oxadiazolone is diagnostic of the cyclization.[1] If you see a band at 1740 cm⁻¹, your ring may have opened, or the reaction failed.

3. vs. 3-Phenyl Analogs[3][4][5]
  • Differentiation: Electronic tuning.[1][6]

  • IR Distinction: Replacing the 3-isopropyl group with a 3-phenyl group conjugates the oxadiazole ring system. While the C=O is not directly conjugated to the phenyl, the overall resonance of the heterocycle is affected, typically lowering the C=O stretch by 10–20 cm⁻¹ compared to the isopropyl variant.

Experimental Protocol: Validated Characterization

To ensure reproducibility and spectral fidelity, follow this self-validating protocol.

Sample Preparation[5]
  • Preferred Method: ATR (Attenuated Total Reflectance) [1][5]

    • Why: Requires minimal sample; avoids moisture uptake (hygroscopic KBr) which can broaden the N-H band and confuse it with O-H.[1]

    • Crystal: Diamond or ZnSe.[1]

  • Alternative: KBr Pellet [1]

    • Why: Higher resolution for weak overtones.[1]

    • Caution: Dry KBr thoroughly.[1] 1,2,4-oxadiazol-5-ones can H-bond with adsorbed water.

Workflow Diagram

Workflow Start Start: Purified 3-iPr-1,2,4-oxadiazol-5-one Prep Sample Prep: ATR (Neat Solid) Avoid solvents to prevent H-bond shifting Start->Prep Scan Acquisition: 4000-400 cm⁻¹ Resolution: 2 cm⁻¹, 16 Scans Prep->Scan Decision Check 1760-1790 cm⁻¹ Scan->Decision Pass Strong Band Present: Confirm Ring Closure Decision->Pass Yes Fail Band at ~1740 cm⁻¹ or ~1710 cm⁻¹ Decision->Fail No (Ring Open/Impure) Analyze Analyze Secondary Signals: N-H Stretch (~3200 cm⁻¹) C=N Stretch (~1610 cm⁻¹) Pass->Analyze

Figure 2: Decision tree for spectroscopic validation of the oxadiazolone moiety.

Data Interpretation Checklist
  • Primary Marker: Locate the strongest peak.[1][6] Is it between 1760 and 1790 cm⁻¹ ?

    • Yes: Consistent with 5-membered lactone/lactam core.[1]

    • No (<1750): Suspect ring opening (acyclic ester/amide) or hydrolysis to acid.[1]

  • Secondary Marker: Check 3100–3300 cm⁻¹ .

    • Sharp peak: Confirms N-H (Lactam form).

    • Broad mound: Suspect O-H (Acid impurity or wet sample).[1]

  • Tertiary Marker: Check 1590–1620 cm⁻¹ .

    • Weak/Medium band corresponds to the

      
       stretch of the oxadiazole ring.[1]
      

References

  • National Center for Biotechnology Information. (2025).[1][6] PubChem Compound Summary for CID 135418577, 3-phenyl-1,2,4-oxadiazol-5-one. Retrieved from [Link]

  • Spectroscopy Online. (2020).[1] The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Pace, A., & Pierro, P. (2009).[1] The 1,2,4-Oxadiazole Ring: A Versatile Building Block in Organic Chemistry. Organic & Biomolecular Chemistry. (Contextualizing ring strain and reactivity).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for 5-membered ring carbonyl shifts).

Sources

Comparative Guide: 3-Isopropyl-1,2,4-oxadiazol-5-ol vs. Tetrazole Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of pKa and Physicochemical Properties: 3-Isopropyl-1,2,4-oxadiazol-5-ol vs. Tetrazole Bioisosteres Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In medicinal chemistry, the replacement of a carboxylic acid with a bioisostere is a standard strategy to modulate potency, selectivity, and pharmacokinetic (PK) parameters.[1][2] While 5-substituted tetrazoles are the classical isostere for mimicking the acidity and planarity of carboxylates, the 1,2,4-oxadiazol-5-one scaffold (often chemically named as the 5-ol tautomer) offers a distinct physicochemical profile.

This guide analyzes the specific case of This compound compared to its tetrazole analog. The critical differentiator is acidity: while tetrazoles closely mimic the pKa of carboxylic acids (~4.5–5.0), the 3-isopropyl-1,2,4-oxadiazol-5-one displays a significantly higher pKa (~7.0–8.0). This shift dramatically alters the ionization state at physiological pH (7.4), providing a strategic lever to improve passive permeability and reduce ionic trapping without sacrificing the hydrogen-bond acceptor motifs required for target binding.

Structural & Theoretical Framework

To understand the pKa differences, one must first address the structural dynamics of the oxadiazole scaffold. Although often named as an "ol" (alcohol), the molecule exists in a tautomeric equilibrium dominated by the "one" (keto) form in solution.

Tautomeric Equilibrium and Acidity

The acidity of this compound arises not from a typical hydroxyl group, but from the nitrogen proton in the oxo tautomer. The conjugate base is stabilized by resonance across the heterocyclic ring, though less effectively than the highly symmetric tetrazolate anion.

Tautomerism cluster_0 Tautomeric Equilibrium node_ol Enol Form (1,2,4-oxadiazol-5-ol) Less Stable node_one Keto Form (1,2,4-oxadiazol-5-one) Dominant Species node_ol->node_one Tautomerization node_anion Anion (Conjugate Base) Resonance Stabilized node_one->node_anion - H+ (pKa ~7.5)

Figure 1: The keto-enol tautomerism of the 1,2,4-oxadiazole scaffold. The 'one' form is the relevant species for pKa determination.

Comparative Analysis: Physicochemical Properties

The following data compares the 3-isopropyl variants of the carboxylic acid, the tetrazole, and the oxadiazolone.

Table 1: Physicochemical Profile Comparison

PropertyCarboxylic Acid (Isobutyric Acid)5-Isopropyltetrazole3-Isopropyl-1,2,4-oxadiazol-5-one
pKa (Experimental/Predicted) 4.84 4.7 – 5.0 7.2 – 8.0
Ionization at pH 7.4 >99% Ionized (Anion)>99% Ionized (Anion)~50% Neutral / 50% Ionized
LogP (Neutral) 0.95~0.8~1.2
LogD (pH 7.4) -2.5 (High polarity)-2.0 (High polarity)~0.5 (Moderate polarity)
H-Bond Donors 111 (NH)
H-Bond Acceptors 243
Analysis of Data
  • Acidity (pKa): The tetrazole is a "true" acidic isostere, virtually indistinguishable from the carboxylic acid in terms of ionization. The oxadiazolone, however, is a weak acid. The electron-donating isopropyl group (+I effect) slightly destabilizes the negative charge compared to phenyl analogs (pKa ~6.1), pushing the pKa of the isopropyl variant higher (estimated ~7.5).

  • Permeability (LogD): At physiological pH (7.4), the tetrazole is fully ionized, limiting passive diffusion across lipid bilayers. The oxadiazolone exists as a mixture of neutral and ionized species. The neutral fraction drives passive permeability, making the oxadiazolone superior for intracellular targets or CNS penetration.

Experimental Protocols

Accurate pKa determination for these heterocycles requires specific methodologies due to their solubility profiles and specific acidity ranges.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for compounds with moderate water solubility (>10⁻⁴ M).

  • Preparation: Dissolve 3-5 mg of the 3-isopropyl-1,2,4-oxadiazol-5-one in 20 mL of degassed water containing 0.15 M KCl (to maintain constant ionic strength).

    • Note: If solubility is poor, use a co-solvent method (Methanol/Water ratios of 10%, 20%, 30%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Titrant: Standardized 0.1 N KOH (carbonate-free).

  • Apparatus: Automated titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode calibrated at pH 1.68, 4.01, 7.00, and 10.01.

  • Execution: Perform titrations under inert gas (Argon/Nitrogen) blanket at 25°C.

  • Calculation: Determine pKa using the Bjerrum difference plot method to identify the half-neutralization point.

Method B: UV-Metric Spectrophotometry

Preferred for low-solubility compounds or when sample quantity is limited (<1 mg).

  • Principle: The UV spectrum of the neutral oxadiazolone differs from its ionized conjugate base.

  • Buffer Setup: Prepare a "universal" buffer series ranging from pH 2.0 to pH 10.0.

  • Measurement:

    • Inject sample into a flow cell.

    • Measure absorbance spectra (200–400 nm) while titrating the pH.

    • Identify the isosbestic point (wavelength where absorbance is invariant).

  • Analysis: Plot absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    
Implications for Drug Design[1][2][4][5][6][7]

Selecting between a tetrazole and an oxadiazolone is not merely about replacing a carboxylic acid; it is a decision about the molecule's distribution coefficient.

DecisionTree Start Carboxylic Acid Replacement Strategy Q1 Is the target extracellular or intracellular? Start->Q1 BranchA Requirement: High Polarity / Ionic Interaction Q1->BranchA Extracellular / Receptor BranchB Requirement: Membrane Permeability Q1->BranchB Intracellular / CNS Tetrazole Tetrazole pKa ~4.5 (Mimics COO- exactly) BranchA->Tetrazole Select Tetrazole Oxadiazolone Oxadiazolone pKa ~7.5 (Improves Passive Diffusion) BranchB->Oxadiazolone Select 1,2,4-Oxadiazol-5-one

Figure 2: Strategic decision tree for bioisostere selection based on target location and permeability requirements.

Key Considerations:

  • Safety: Tetrazoles can undergo glucuronidation, leading to reactive acyl glucuronides which have been linked to idiosyncratic toxicity (though less frequently than carboxylic acids). Oxadiazolones are susceptible to hydrolysis by serine hydrolases, potentially opening the ring to form an amidoxime.

  • Binding: If the binding pocket contains a specific Arginine or Lysine residue requiring a strong salt bridge, the Tetrazole is the superior binder. If the pocket is hydrophobic or requires a hydrogen bond donor, the Oxadiazolone is preferred.

References
  • BenchChem. (2025).[2] A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery. Retrieved from

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres: Physicochemical Properties and Design Strategies. Retrieved from

  • Pippione, A. C., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. University of Turin. Retrieved from

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Safety Operating Guide

Proper Disposal of 3-Isopropyl-1,2,4-oxadiazol-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Isopropyl-1,2,4-oxadiazol-5-ol. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Part 1: Pre-Disposal Risk Assessment and Preparation

Before handling any chemical waste, a thorough risk assessment is paramount. This initial step ensures that all potential hazards are identified and mitigated.

1.1. Hazard Characterization (Based on Analogue Data)

Given the oxadiazole core, this compound should be treated with caution. Structurally similar compounds exhibit oral toxicity. The general class of heterocyclic compounds can have diverse biological activities, and in the absence of specific data, a conservative approach is warranted[2][3].

Potential Hazards:

  • Toxicity: Assumed to be harmful if swallowed.

  • Environmental: Potential for persistence and aquatic toxicity if disposed of improperly[2].

  • Reactivity: While specific reactivity data is unavailable, mixing with incompatible materials should be avoided. In general, keep acids segregated from bases and oxidizing agents from flammable materials[4][5].

1.2. Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. Before handling the waste container, ensure the following are correctly worn:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact. Always inspect gloves for integrity before use[6].
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes[1][6].
Lab Coat Standard, long-sleeved laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area (e.g., fume hood)To avoid inhalation of any potential vapors or aerosols. If dust is generated, a NIOSH-approved respirator may be necessary[7][8].

Part 2: Step-by-Step Disposal Protocol

This protocol details the collection, storage, and final disposal of this compound waste.

2.1. Waste Collection

  • Container Selection: The ideal primary container for your waste is the original manufacturer's bottle[7][9]. If this is not feasible, select a container that is:

    • Compatible: Made of a material that will not react with the chemical (e.g., borosilicate glass or a suitable plastic).

    • Intact: In good condition, with no cracks or leaks, and a secure, tight-fitting lid[5].

    • Clean: Free from any other chemical residue to prevent unintended reactions.

  • Labeling: This is a critical step for safety and compliance. The waste container must be clearly and legibly labeled with the following information[4][5][7]:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The approximate quantity or concentration of the waste.

    • The date of accumulation.

    • Your name and laboratory contact information.

  • Segregation: Do not mix this waste with other chemical waste streams[7]. Incompatible wastes, when mixed, can generate heat, gas, or violent reactions[4].

2.2. Temporary Storage in the Laboratory

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory[5]. This area should be:

    • Under the control of laboratory personnel[5].

    • Away from heat sources, direct sunlight, and high-traffic areas[10].

    • In a location that does not obstruct emergency exits or equipment.

  • Containment: It is good practice to keep the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

2.3. Arranging for Final Disposal

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office (or equivalent department) is responsible for the collection and disposal of hazardous chemical waste[5][11]. Contact them to schedule a pickup.

  • Documentation: Complete any required chemical waste pickup forms accurately and completely. This documentation is essential for regulatory compliance.

  • Licensed Disposal: The final disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company[7]. Your EHS office will manage this process. Methods may include high-temperature incineration or other chemical treatments to neutralize its hazardous properties[11].

2.4. Management of Empty Containers

An empty container that previously held this compound must still be handled with care.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol, followed by water)[9][11].

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste, following the procedures outlined above[9].

  • Final Disposal of Container: Once triple-rinsed, deface or remove the original label[4][11]. The clean, empty container can then typically be disposed of as regular laboratory glass or plastic waste.

Part 3: Emergency Procedures

3.1. Spill Management

In the event of a small spill within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Use an absorbent material (e.g., vermiculite or a chemical spill kit) to absorb the spill.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste[9].

  • Decontamination: Clean the spill area with a suitable solvent.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.

Visual Workflow and Decision-Making

To aid in understanding the disposal pathway, the following diagrams illustrate the key decision points and procedural flow.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Select & Label Compatible Container A->B Proceed with caution C Transfer Waste to Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Pickup D->E Container is 90% full F Complete Waste Pickup Form E->F G Transfer to Licensed Waste Contractor F->G Empty_Container_Disposal Start Empty Container of This compound Rinse Triple-rinse with appropriate solvent? Start->Rinse Collect Collect all rinsate as Hazardous Waste Rinse->Collect Yes Hazardous Dispose of container as Hazardous Waste Rinse->Hazardous No Deface Deface or remove original label Collect->Deface Dispose Dispose of container as regular lab waste Deface->Dispose

Caption: Decision tree for empty container disposal.

By adhering to these rigorous, safety-first procedures, you contribute to a secure research environment and ensure compliance with all relevant regulations. Your diligence in the proper disposal of chemical waste is a cornerstone of responsible science.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Proper Disposal of 3,5-Bis(3-nitrophenyl)
  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
  • (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol. Sigma-Aldrich.
  • SAFETY DATA SHEET - [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - 3M™ DESK & OFFICE CLEANER 573. (2020, March 30). 3M.
  • SAFETY DATA SHEET - Ethyl 5-amino-1,2,4-oxadiazole-3-carboxyl
  • SAFETY DATA SHEET - 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde. (2010, October 22). Fisher Scientific.
  • SAFETY DATA SHEET - IPA-ISOPROPYL ALCOHOL. (2015, April 6).
  • Material Safety Data Sheet - QUARTAMIN 86P CONC. (2023, October 11). Kao Chemicals.
  • SAFETY DATA SHEET - Isopropanol. Merck Millipore.
  • SAFETY DATA SHEET - Isopropyl Alcohol. TCI Chemicals.
  • SAFETY DATA SHEET - Isopropanol, Molecular Biology Grade. (2023, October 13). Fisher Scientific.
  • SAFETY DATA SHEET - Isopropyl Alcohol, 70 Percent (v/v), Solution, Reagent. (2022, March 1). Spectrum Chemical.
  • 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid. ChemScene.
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 18).
  • This compound(SALTD
  • Novel 1,2,4-Oxadiazole Deriv
  • Synthesis of Oxadiazole Derivatives from Terephthalic Acid. (2025, November 11). MDPI.
  • A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2024, December 20). Journal of Mines, Metals and Fuels.

Sources

Comprehensive Safety and Handling Guide for 3-Isopropyl-1,2,4-oxadiazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 3-Isopropyl-1,2,4-oxadiazol-5-ol (CAS No. 52366-04-8).[1] As a dedicated partner in your research, we prioritize your safety by delivering in-depth, actionable information that extends beyond the product itself.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is extrapolated from data on structurally similar oxadiazole and oxazole derivatives and general chemical safety principles. A comprehensive, site-specific risk assessment must be conducted by qualified personnel before handling this compound.

Hazard Assessment and Triage

Given the structure of this compound, it is prudent to anticipate potential hazards based on related compounds. The 1,2,4-oxadiazole core and the presence of functional groups suggest that this compound may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3][4] For instance, a related compound, (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol, is classified as acutely toxic if swallowed (GHS07, H302). Therefore, all handling procedures should be conducted with the assumption that this compound presents similar risks.

Anticipated Hazard Profile:

Hazard ClassificationAnticipated RiskRationale
Acute Oral Toxicity Harmful if swallowedBased on data for (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol.
Skin Irritation May cause skin irritationA common hazard for heterocyclic compounds.[2][3]
Eye Irritation May cause serious eye irritationA common hazard for many chemical compounds.[2][3][5]
Respiratory Irritation May cause respiratory tract irritationInhalation of dust or aerosols should be avoided.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to ensure personal safety. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shield are mandatory to protect against potential splashes and aerosols.[2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. No single glove material protects against all chemicals, so it is crucial to consult the manufacturer's compatibility charts.[7][8]
Body Protection A flame-resistant lab coat should be worn to protect against accidental splashes.[2][7]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to control vapor and aerosol exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][3][5]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps provide a clear, self-validating system for managing this compound in the laboratory.

cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling & Disposal A Verify Fume Hood Certification B Inspect PPE A->B C Locate Emergency Equipment B->C D Dispense in Fume Hood C->D E Weighing and Solution Prep D->E F Securely Cap All Containers E->F G Decontaminate Work Area F->G H Segregate Waste G->H I Arrange for Hazardous Waste Pickup H->I

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.[2][3]

  • Dispensing: Conduct all dispensing and handling of this compound inside a chemical fume hood to control vapor and aerosol exposure.[2]

  • Weighing and Solution Preparation: If weighing the solid, do so in the fume hood. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

Emergency Procedures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3][4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician immediately.[3][4]

  • Spill Response: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the chemical.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound must be handled with the same level of care as its use. Due to its anticipated hazardous nature, it must be disposed of as chemical hazardous waste.

A Collect Waste in Labeled Container B Segregate from Other Waste Streams A->B C Store in Designated Hazardous Waste Area B->C D Contact EHS for Professional Disposal C->D

Caption: Disposal workflow for this compound.

Disposal Protocol:
  • Waste Collection: Collect all waste containing this compound in a clearly labeled, compatible container with a secure lid. The label should read "Hazardous Waste: this compound".[8]

  • No Mixing: Do not mix this waste with other chemical waste streams.[8]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.[8]

  • Disposal: The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal.[8] Never pour this chemical down the drain.[9][10]

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors. Our commitment is to empower your discoveries by ensuring a safe and compliant laboratory environment.

References

  • (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol. Sigma-Aldrich.
  • Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
  • Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Cole-Parmer.
  • Protective Equipment. Albert Kerbl GmbH.
  • SAFETY DATA SHEET - 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol. Fisher Scientific.
  • Personal Protective Equipment Selection Guide. University of California, Riverside Environmental Health & Safety.
  • This compound(SALTD
  • Proper Disposal of 3,5-Bis(3-nitrophenyl)
  • Have you ever wondered how to safely dispose of Isopropyl alcohol
  • How/where to dispose 3 litres of contaminated Isopropanol

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropyl-1,2,4-oxadiazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-Isopropyl-1,2,4-oxadiazol-5-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.